molecular formula C9H9FO4S B1423381 Methyl 2-[(fluorosulfonyl)methyl]benzoate CAS No. 1354953-70-0

Methyl 2-[(fluorosulfonyl)methyl]benzoate

Cat. No.: B1423381
CAS No.: 1354953-70-0
M. Wt: 232.23 g/mol
InChI Key: QLOANAOVRLNZBO-UHFFFAOYSA-N
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Description

Methyl 2-[(fluorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . This reagent, provided with high purity (95%+), is a valuable building block in synthetic organic chemistry, particularly for developing novel synthetic methodologies and creating complex molecular architectures. Its structure incorporates both a benzoate ester and a fluorosulfonyl group, making it a versatile electrophile and a potential precursor for further functionalization through reactions such as nucleophilic substitution and cross-coupling. The fluorosulfonyl group is a potent leaving group, which can facilitate the introduction of the ortho-substituted benzyl moiety into other molecules, enabling the synthesis of sulfonates, sulfonamides, and other derivatives . Researchers can utilize this compound in the exploration of new pharmaceutical intermediates, agrochemicals, and materials science. It is available for purchase in quantities ranging from 50mg to 5g . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(fluorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOANAOVRLNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Methyl 2-[(fluorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

[label="Thiourea /

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Detailing Mechanistic Considerations

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Finalizing Data Table Comparisons

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Describing Oxidation Step

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The synthesis of aliphatic sulfonyl fluorides, particularly benzylic derivatives like Methyl 2-[(fluorosulfonyl)methyl]benzoate (CAS: 1354953-70-0), represents a sophisticated challenge in modern organic chemistry. As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and chemical biology, the demand for diverse, stable S(VI) hubs has surged[1]. Unlike their aromatic counterparts, aliphatic sulfonyl fluorides are notoriously prone to alpha-deprotonation, leading to highly reactive sulfene intermediates that rapidly hydrolyze or oligomerize.

This technical guide provides an authoritative, field-proven methodology for synthesizing Methyl 2-[(fluorosulfonyl)methyl]benzoate, detailing the mechanistic causality behind each experimental choice to ensure a self-validating, high-yield workflow.

Mechanistic & Retrosynthetic Analysis

The target molecule, Methyl 2-[(fluorosulfonyl)methyl]benzoate, features two sensitive functional groups: a methyl ester and a highly acidic benzylic sulfonyl fluoride. Traditional methods for synthesizing sulfonyl fluorides often rely on the aggressive fluorination of sulfonyl chlorides using excess Potassium Fluoride (KF) in basic or aqueous media[2]. However, applying these standard conditions to benzylic substrates inevitably leads to ester cleavage or sulfene-driven degradation.

To bypass these failure modes, the optimal synthetic route employs a mild, two-step oxidative fluorosulfonylation starting from the commercially available Methyl 2-(bromomethyl)benzoate.

  • S-Alkylation: The benzylic bromide is selectively displaced by thiourea to form a stable isothiouronium salt.

  • Oxidative Cleavage & Fluorination: The salt is oxidized using N-Chlorosuccinimide (NCS) in the presence of Potassium bifluoride (KHF₂).

The critical causality here lies in the use of KHF₂ rather than KF. KHF₂ provides a buffered, slightly acidic microenvironment (


) that entirely suppresses the deprotonation of the benzylic alpha-protons, thereby preventing sulfene formation and preserving the integrity of the S(VI)-F bond[3].

RouteA SM Methyl 2-(bromomethyl)benzoate Step1 Thiourea / EtOH Reflux, 2h SM->Step1 Intermediate Isothiouronium Bromide Salt Step1->Intermediate Step2 NCS / KHF2 MeCN/H2O, 0°C to RT Intermediate->Step2 Product Methyl 2-[(fluorosulfonyl)methyl]benzoate Step2->Product

Synthetic workflow for Methyl 2-[(fluorosulfonyl)methyl]benzoate via isothiouronium salt.

Comparative Evaluation of Synthetic Pathways

While emerging electrochemical methods utilizing thianthrenium salts offer greener alternatives for certain aliphatic sulfonyl fluorides[4], the classical oxidative route remains the gold standard for benzylic substrates due to its superior scalability and yield.

ParameterRoute A: Oxidative Fluorination (Thiourea/NCS/KHF₂)Route B: Electrochemical Fluorosulfonylation
Precursor Benzylic Halide (Bromide/Chloride)Thianthrenium Salts / Thiols
Fluorinating Agent Potassium Bifluoride (KHF₂)Selectfluor / KF
Reaction Time 2–4 hours (Two steps)4–12 hours (Single step from salt)
Scalability High (Multi-gram scale proven)Moderate (Limited by electrode surface area)
Yield (Benzylic) 75% – 85%40% – 60%
Key Advantage No specialized equipment required; highly robust.Avoids harsh oxidants; greener profile.

Step-by-Step Experimental Methodology

The following protocol is engineered as a self-validating system. Visual cues (e.g., precipitation) and specific workup constraints (e.g., avoiding basic washes) serve as built-in quality control checkpoints.

Step 1: Synthesis of the Isothiouronium Salt

Causality: Thiourea acts as a soft nucleophile, selectively displacing the benzylic bromide via an


 mechanism without attacking the harder electrophilic center of the methyl ester.
  • Initialization: In a 250 mL round-bottom flask, dissolve Methyl 2-(bromomethyl)benzoate (10.0 mmol, 2.29 g) in 20 mL of absolute ethanol (0.5 M concentration).

  • Addition: Add thiourea (10.5 mmol, 0.80 g) in a single portion.

  • Reaction: Equip the flask with a reflux condenser and heat to reflux (approx. 78 °C) for 2 hours.

  • Validation & Isolation: Remove the heat source and cool the mixture to 0 °C in an ice bath. A dense, white crystalline solid will precipitate. This visual cue confirms the successful formation of the isothiouronium bromide salt.

  • Purification: Filter the precipitate under a vacuum, wash with 15 mL of cold diethyl ether to remove unreacted starting material, and dry under a high vacuum. (Typical yield: 90-95%).

Step 2: Oxidative Fluorination to the Sulfonyl Fluoride

Causality: NCS oxidatively cleaves the C-S bond to form a transient sulfonyl chloride. The immediate presence of KHF₂ traps this intermediate, executing a rapid fluoride exchange while maintaining an acidic pH to prevent sulfene degradation[3].

  • Solvent System: Suspend the isolated isothiouronium salt (9.0 mmol) in a biphasic mixture of Acetonitrile and Water (v/v 5:1, 45 mL total volume). Cool the suspension to 0 °C using an ice-water bath.

  • Fluoride Source: Add Potassium bifluoride (KHF₂, 27.0 mmol, 2.11 g) to the stirring suspension. Safety Note: KHF₂ is toxic and corrosive; handle in a well-ventilated fume hood.

  • Oxidation: Portion-wise over 15 minutes, add N-Chlorosuccinimide (NCS, 27.0 mmol, 3.60 g). Keep the internal temperature strictly below 5 °C to prevent over-oxidation or thermal degradation.

  • Maturation: Allow the reaction to stir for 2 hours, gradually warming to room temperature. The suspension will transition to a pale yellow, nearly clear solution as the salt is consumed.

  • Self-Validating Workup (Critical): Dilute the reaction mixture with 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash with distilled water (

    
     mL) and brine (
    
    
    
    mL). Do NOT use saturated
    
    
    or any basic aqueous washes.
    Exposure to basic conditions will instantly deprotonate the benzylic position, destroying the product.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temperature < 30 °C due to the volatility and thermal sensitivity of the product).
    
  • Purification: Purify via flash column chromatography on silica gel (Eluent: 10% to 20% EtOAc in Hexanes) to afford Methyl 2-[(fluorosulfonyl)methyl]benzoate as a colorless to pale-yellow oil or low-melting solid.

Downstream Applications: SuFEx Click Chemistry

Once synthesized, Methyl 2-[(fluorosulfonyl)methyl]benzoate serves as a highly privileged S(VI) hub. Its aliphatic nature allows for the creation of


-rich sulfonamides and sulfonate esters, which occupy unique chemical space in drug discovery compared to flat, aromatic sulfonamides[5].

SuFEx Hub Aliphatic S(VI) Hub (Benzylic Sulfonyl Fluoride) Amine 1° or 2° Amine + DBU Hub->Amine Phenol Phenol / Silyl Ether + BEMP Hub->Phenol Sulfonamide Aliphatic Sulfonamide (Stable Linkage) Amine->Sulfonamide Sulfonate Aliphatic Sulfonate Ester (Stable Linkage) Phenol->Sulfonate

SuFEx click chemistry pathways utilizing the benzylic sulfonyl fluoride hub.

By utilizing non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), researchers can selectively activate the S-F bond for nucleophilic attack by amines or phenols without triggering the unwanted elimination of the benzylic protons.

References

1.1 - rhhz.net[1] 2. 2 - ACS Publications[2] 3.5 - Thieme Connect[5] 4.3 - KU Leuven / Lirias[3] 5.4 - ACS Publications[4]

Sources

Executive Summary: The Strategic Value of Bifunctional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-[(fluorosulfonyl)methyl]benzoate

In the landscape of modern drug discovery and bioconjugation, the demand for highly chemoselective, orthogonal reactive groups has never been greater. As application scientists, we constantly evaluate building blocks that offer both stability and programmable reactivity. Methyl 2-[(fluorosulfonyl)methyl]benzoate (CAS: 1354953-70-0) emerges as a premier bifunctional scaffold.

This molecule uniquely combines an ortho-substituted methyl ester with an aliphatic sulfonyl fluoride warhead. The sulfonyl fluoride group serves as a highly stable, yet specifically activatable electrophile for[1]. Meanwhile, the adjacent ester provides a secondary handle for late-stage functionalization, saponification, or intramolecular cyclization. This guide dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to harness this compound effectively in the laboratory.

Physicochemical Properties & Molecular Architecture

Understanding the baseline physical and structural parameters of Methyl 2-[(fluorosulfonyl)methyl]benzoate is critical for predicting its behavior in organic solvents and biological buffers. The quantitative data below outlines its core identity and reactivity profile[2],[3].

Table 1: Core Physicochemical Properties & Molecular Identifiers

PropertyQuantitative Value / Descriptor
Chemical Name Methyl 2-[(fluorosulfonyl)methyl]benzoate
CAS Registry Number 1354953-70-0
Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
SMILES String O=C(OC)C1=CC=CC=C1CS(=O)(F)=O
Key Functional Groups Aliphatic Sulfonyl Fluoride (-SO2F), Methyl Ester (-COOMe)
Recommended Storage 2-8°C, Sealed in a dry environment

Table 2: SuFEx Reactivity Profile by Nucleophile Class

Nucleophile ClassOptimal CatalystTypical Reaction TimeExpected Linkage
Primary AminesDBU / DIPEA2 - 6 hoursSecondary Sulfonamide
Secondary AminesDBU / BEMP4 - 12 hoursTertiary Sulfonamide
PhenolsBEMP / DBU6 - 24 hoursAryl Sulfonate

Mechanistic Insights: The SuFEx Paradigm

The S-F bond in aliphatic sulfonyl fluorides exhibits a unique combination of thermodynamic stability and kinetic inertness. With a high bond dissociation energy, it is remarkably resistant to spontaneous hydrolysis under physiological conditions, providing an excellent balance of biocompatibility and protein reactivity[4].

However, upon the introduction of a specialized SuFEx catalyst—such as the amidine base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)—the S-F bond is selectively polarized. The catalyst acts as a non-nucleophilic base that deprotonates the incoming amine or phenol while simultaneously coordinating with the sulfonyl fluoride. This stabilizes the pentacoordinate transition state, significantly lowering the activation energy barrier for nucleophilic attack, and driving the irreversible extrusion of fluoride to form a robust sulfonamide or sulfonate linkage.

SuFEx_Activation A Methyl 2-[(fluorosulfonyl)methyl]benzoate D SuFEx Product (Sulfonamide/Sulfonate) A->D Electrophilic Center B Nucleophile (R-NH2 or R-OH) B->D Nucleophilic Attack C Catalyst (DBU/BEMP) C->A S-F Bond Polarization E Leaving Group (HF / Base-H+ F-) D->E Byproduct Release

Mechanistic pathway of SuFEx activation and stable product formation.

Experimental Protocols: SuFEx Coupling Workflow

To ensure reproducibility, the following protocol for synthesizing an ortho-substituted aliphatic sulfonamide is designed as a self-validating system . Every step includes a specific analytical checkpoint to prove its own success, eliminating downstream guesswork.

Step-by-Step Methodology

Step 1: Reagent Preparation in Anhydrous Solvent

  • Action: Dissolve Methyl 2-[(fluorosulfonyl)methyl]benzoate (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (2.5 mL, 0.2 M) under an argon atmosphere.

  • Causality: While the sulfonyl fluoride warhead is water-tolerant, the presence of ambient moisture during base-catalyzed activation can lead to competitive hydrolysis, yielding the inactive sulfonic acid. Anhydrous conditions ensure near-quantitative chemoselectivity toward the target nucleophile.

Step 2: Catalyst Introduction

  • Action: Add DBU (0.5 equiv, 0.25 mmol) to the reaction mixture.

  • Causality: DBU acts as both a hydrogen-bond acceptor and a transition-state stabilizer. Using a substoichiometric amount prevents base-catalyzed degradation of the methyl ester while maintaining a sufficient rate of S-F bond activation.

Step 3: Nucleophilic Coupling

  • Action: Introduce the secondary amine (1.2 equiv, 0.6 mmol) dropwise at 0°C, then allow the flask to warm to room temperature naturally.

  • Causality: The controlled addition at 0°C mitigates the exothermic nature of the initial acid-base interaction. Warming to room temperature provides the necessary kinetic energy to overcome the activation barrier for the SuFEx substitution.

Step 4: Isolation & Purification

  • Action: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate (3 x 10 mL), dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Experimental_Workflow N1 1. Reagent Preparation Dry Solvent (MeCN), Argon Atmosphere N2 2. Catalyst Addition DBU (0.5 equiv) or BEMP N1->N2 N3 3. Nucleophile Introduction Add Amine/Phenol dropwise at 0°C N2->N3 N4 4. Reaction Progression Stir at RT (2-24h), Monitor via LC-MS N3->N4 N5 5. Isolation & Purification Aqueous Workup, Flash Chromatography N4->N5

Step-by-step experimental workflow for SuFEx coupling.

Protocol Validation Checkpoints (The Self-Validating System)
  • Starting Material Integrity (Pre-reaction 19F NMR): Before initiating the reaction, verify the presence of the -SO2F group. An intact aliphatic sulfonyl fluoride will present a characteristic sharp singlet at approximately +65.0 to +66.0 ppm[5]. If this peak is absent, the reagent has degraded.

  • Reaction Monitoring (In-process LC-MS): At the 2-hour mark, aliquot 10 µL of the mixture. The disappearance of the m/z 233 [M+H]+ signal and the emergence of the product mass confirms the nucleophilic substitution is actively proceeding.

  • Completion & Purity (Post-Workup 19F NMR): Following purification, a secondary 19F NMR must be run. The complete absence of the +65 ppm signal validates the total consumption of the warhead, ensuring no unreacted electrophile remains to cause off-target effects in biological assays.

Strategic Applications in Drug Development

The strategic placement of the methyl ester in the ortho position relative to the fluorosulfonylmethyl group provides a unique microenvironment.

  • Covalent Inhibitor Design: The aliphatic sulfonyl fluoride acts as a highly specific covalent warhead targeting nucleophilic serine, threonine, or tyrosine residues in enzyme active sites. Because it is an aliphatic (rather than aryl) sulfonyl fluoride, it possesses a distinct spatial geometry that can access deeper, narrower binding pockets.

  • Bifunctional Cross-Linking: Following the SuFEx coupling, the ortho-ester serves as a latent handle. It can be saponified to a carboxylic acid for standard EDC/NHS amide couplings to attach fluorophores or PEG chains. Alternatively, it can undergo intramolecular cyclization with the newly formed sulfonamide to generate complex, biologically active sultam (cyclic sulfonamide) architectures[4].

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL:[Link][1]

  • Title: Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes Source: National Institutes of Health (NIH) - PubMed Central URL:[Link][4]

  • Title: Methyl 2-[(fluorosulfonyl)methyl]benzoate | 1354953-70-0 Source: Molaid URL:[Link][2]

Sources

The Discovery, Evolution, and Application of Aryl Fluorosulfates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl fluorosulfates (Ar-OSO₂F) have transitioned from obscure, historically challenging chemical entities to highly privileged motifs in modern organic synthesis and drug discovery. First synthesized in the early 20th century, their true potential was unlocked in 2014 through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides an in-depth technical analysis of the mechanistic origins, modern synthetic protocols, and advanced applications of aryl fluorosulfates, particularly their role as targeted covalent inhibitors (TCIs) and versatile cross-coupling partners.

Historical Origins and the SuFEx Renaissance

The synthesis of fluorosulfates was first reported as early as 1930[1]. Historically, accessing aryl fluorosulfates required harsh, hazardous, or low-yielding methodologies, such as the pyrolysis of arenediazonium fluorosulfate salts or the treatment of phenols with highly corrosive fluorosulfonic anhydride or sulfuryl chloride fluoride[2]. Due to these synthetic barriers, the functional group remained largely underexplored for decades.

The paradigm shifted dramatically in 2014 when K. Barry Sharpless and co-workers introduced SuFEx click chemistry[1]. By demonstrating that sulfuryl fluoride (SO₂F₂) gas—a cheap, widely available fumigant—could react quantitatively with phenols in the presence of a mild base (e.g., triethylamine), the Sharpless laboratory established a robust, reliable, and highly scalable method for generating aryl fluorosulfates[2]. This discovery catalyzed a renaissance in S(VI) chemistry, positioning the -OSO₂F group as a premier electrophilic hub.

Mechanistic Foundations of S(VI) Fluoride Exchange

The utility of aryl fluorosulfates is rooted in the unique physicochemical properties of the S(VI)-F bond. Unlike highly reactive sulfonyl chlorides or standard electrophiles, the hexavalent sulfur center in SO₂F₂ and aryl fluorosulfates is sterically shielded and electronically deactivated.

Causality of Reactivity: The S-F bond possesses a high kinetic barrier to hydrolysis, rendering aryl fluorosulfates exceptionally stable in aqueous environments and human plasma[3]. They are essentially inert under physiological conditions until they encounter a specific microenvironment—such as the binding pocket of a target protein—where proximity-driven juxtaposition and local microenvironmental activation lower the activation energy, allowing a nucleophile (e.g., the primary amine of a Lysine residue) to attack the S(VI) center[4]. This "context-dependent reactivity" is the cornerstone of their application in chemical biology.

G Phenol Phenol Substrate (Ar-OH) Base Base Activation (e.g., Et3N or DBU) Phenol->Base Deprotonation Phenoxide Phenoxide Intermediate (High Nucleophilicity) Base->Phenoxide ArylFS Aryl Fluorosulfate (Ar-OSO2F) Phenoxide->ArylFS SO2F2 SO2F2 or Solid Surrogate (S(VI) Electrophile) SO2F2->ArylFS SuFEx Click Reaction

Logical workflow of S(VI) Fluoride Exchange (SuFEx) for aryl fluorosulfate synthesis.

Modern Synthetic Methodologies

While direct handling of SO₂F₂ gas remains the industrial standard, the requirement for pressurized cylinders and specialized ventilation has driven the development of alternative, user-friendly protocols.

Protocol A: Ex-Situ SO₂F₂ Generation (Two-Chamber Reactor)

To circumvent the direct handling of gaseous SO₂F₂, researchers developed a two-chamber reactor system using 1,1′-sulfonyldiimidazole (SDI) as a solid precursor[2].

Self-Validating Step-by-Step Workflow:

  • Reactor Setup: Utilize a sealed two-chamber H-tube reactor.

  • Gas Generation (Chamber A): Add SDI and a fluoride source (e.g., KF) in acidic conditions. Causality: The reaction rapidly generates near-stoichiometric amounts of SO₂F₂ gas on demand, eliminating the need for pressurized lecture bottles[2].

  • Substrate Activation (Chamber B): Dissolve the target phenol (1.0 equiv) and Et₃N (2.0 equiv) in a suitable solvent. Causality: Et₃N deprotonates the phenol, generating the reactive phenoxide.

  • SuFEx Transfer: As SO₂F₂ evolves in Chamber A, it diffuses into Chamber B, where the phenoxide attacks the S(VI) center.

  • Validation: Following an aqueous acid/base wash to remove unreacted phenols and salts, the product is analyzed via ¹⁹F NMR. A diagnostic sharp singlet between +35 to +40 ppm confirms the -OSO₂F installation.

ExSitu ChamberA Chamber A SDI + KF + Acid Gas SO2F2 Gas (Ex-Situ Generation) ChamberA->Gas Rapid Evolution ChamberB Chamber B Phenol + Base + Solvent Gas->ChamberB Gas Transfer Product Aryl Fluorosulfate Product ChamberB->Product SuFEx Exchange Validation 19F NMR Validation (~ +35 to +40 ppm) Product->Validation

Two-chamber reactor workflow for ex-situ SO2F2 generation and fluorosulfation.

Protocol B: Solid Surrogate (AISF) Synthesis

For rapid, benchtop synthesis, crystalline reagents like[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) have been introduced[1].

Self-Validating Step-by-Step Workflow:

  • Preparation: Dissolve the phenol substrate (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add DBU (1.2 - 2.2 equiv) dropwise at room temperature. Causality: DBU is a strong, non-nucleophilic base that quantitatively deprotonates the phenol without competing for the electrophile.

  • Electrophilic Addition: Add AISF (1.2 equiv) in one portion. Causality: AISF acts as a bench-stable S(VI) hub, transferring the -SO₂F group to the phenoxide within 10–60 minutes[1].

  • Quenching & Extraction: Dilute with EtOAc and wash with 1M HCl, followed by saturated NaHCO₃. Causality: The acid wash removes DBU and basic byproducts, while the bicarbonate wash neutralizes residual acid, isolating the neutral aryl fluorosulfate.

Applications in Drug Discovery

Aryl fluorosulfates have emerged as privileged warheads for designing targeted covalent inhibitors (TCIs). While traditional covalent drugs primarily target Cysteine (Cys) via acrylamides, Cys residues are relatively rare in protein binding sites. Aryl fluorosulfates expand the "druggable" genome by selectively targeting Lysine (Lys), Tyrosine (Tyr), and Histidine (His) residues[5],[4].

  • Oncology (Lysine Targeting): Researchers have successfully designed aryl-fluorosulfate-based pan-Inhibitors of Apoptosis Proteins (IAP) antagonists. By juxtaposing the -OSO₂F group with Lys297 in the XIAP-BIR3 domain, these agents achieve rapid covalent adduct formation in vitro and in cells, demonstrating cellular permeability and stability on par with Cys-targeting acrylamides[4],[3].

  • Oncology (Histidine Targeting): Histidine is highly attractive but underexplored for covalent targeting. Recent breakthroughs have utilized aryl fluorosulfates to covalently target His224 of Mcl-1 (a Bcl-2 family protein), yielding potent BH3 mimetics[5].

  • Infectious Disease: SuFEx-derived aryl fluorosulfates have demonstrated potent bactericidal activity against multidrug-resistant bacteria, including MRSA, by disrupting established biofilms and killing persister cells[6]. Furthermore, specific aryl fluorosulfate derivatives have shown remarkable in vitro activity (MIC = 0.06 µM) against Mycobacterium tuberculosis (Mtb), offering a novel chemotype for tuberculosis drug development[7].

  • Radiochemistry (PET Imaging): The SuFEx click chemistry has enabled the ultrafast late-stage ¹⁸F-radiolabeling of aryl fluorosulfates. This isotopic exchange method allows for the synthesis of PET imaging agents in 30 seconds at room temperature with excellent radiochemical yields (83–100%)[8].

Covalent Drug Aryl Fluorosulfate Drug Candidate Binding Non-Covalent Binding (Microenvironment Activation) Drug->Binding Target Protein Target (e.g., XIAP, Mcl-1) Target->Binding Nucleophile Proximity Nucleophile (Lys, Tyr, His) Binding->Nucleophile Juxtaposition Adduct Irreversible Covalent Adduct (Therapeutic Efficacy) Nucleophile->Adduct SuFEx Click

Mechanistic pathway of aryl fluorosulfates acting as targeted covalent inhibitors.

Aryl Fluorosulfates in Cross-Coupling Reactions

Beyond chemical biology, aryl fluorosulfates are powerful electrophilic partners in transition-metal-catalyzed cross-coupling reactions. They serve as highly stable, cost-effective, and atom-economical alternatives to traditional aryl triflates (which generate toxic, long-chain fluorocarbon waste)[9].

They have been successfully deployed in:

  • Suzuki-Miyaura Couplings: Reacting with aryl boronic acids in environmentally benign solvents (like water) using Pd(OAc)₂ catalysts to form biaryls[9].

  • Sonogashira Couplings: Facilitating C(sp²)–C(sp) bond formation with terminal alkynes, a critical reaction for DNA-encoded library synthesis[9].

  • Catellani Reactions: Enabling one-pot sequential ortho/ipso functionalization. Aryl fluorosulfates mimic the reactivity of triflates at the low overall cost of a mesylate, while maintaining thermal stability that facilitates vacuum distillation[10].

Quantitative Data Summaries

Table 1: Comparative Analysis of Electrophilic Warheads in Drug Discovery

Warhead TypePrimary Target Amino AcidsPlasma / Aqueous StabilityIntrinsic ReactivityAtom Economy
Acrylamides Cysteine (Cys)Low to MediumMediumHigh
Sulfonyl Fluorides Lysine, Tyrosine, HistidineLowHighMedium
Aryl Fluorosulfates Lysine, Tyrosine, HistidineHigh Low (Context-Dependent) High

Table 2: Evolution of Aryl Fluorosulfate Synthesis Methods

Synthesis MethodReagents UsedPrimary AdvantagesLimitations
Historical (Pre-2014) Fluorosulfonic anhydride, SO₂ClFAccess to early fluorosulfatesHighly corrosive, toxic, harsh conditions
Direct SuFEx (2014) SO₂F₂ gas, Et₃N, PhenolNear quantitative yields, highly scalableRequires pressurized gas cylinders
Ex-Situ Generation SDI, KF, Acid, PhenolAvoids gas cylinders, on-demand SO₂F₂Requires specialized two-chamber reactor
Solid Surrogate AISF, DBU, PhenolBench-stable solid, rapid reaction (10 min)Reagent cost, requires column purification

References

1.[11] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase, pnas.org, 11 2.[12] Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions, researchgate.net,12 3.[9] Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing, rsc.org, 9 4.[2] Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates, acs.org, 2 5.[5] Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics, acs.org, 5 6.[13] Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis, nih.gov, 13 7.[10] Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates, acs.org, 10 8.[8] [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis, chemrxiv.org, 8 9.[4] Aryl-fluorosulfate-based Lysine Covalent pan-Inhibitors of Apoptosis Proteins (IAP) Antagonists with Cellular Efficacy, nih.gov, 4 10.[6] Identification of simple arylfluorosulfates as potent agents against resistant bacteria, nih.gov, 6 11.[7] Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents, nih.gov, 7 12.[1] A Practical Guide to SuFEx Chemistry: An Overview of S(VI), thieme-connect.com, 1 13.[14] Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing, rsc.org, 14 14.[3] Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy, acs.org, 3 15.[15] Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination, researchgate.net, 15

Sources

Context-Dependent Covalency: The Mechanism of Action of Fluorosulfate Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally expanded the toolkit for covalent drug discovery and chemoproteomics. While traditional covalent inhibitors predominantly target highly nucleophilic but rare cysteine residues via α,β-unsaturated carbonyls, fluorosulfate (-OSO₂F) chemical probes unlock the ability to target more abundant amino acids—specifically tyrosine, lysine, and histidine. This whitepaper provides an in-depth mechanistic analysis of fluorosulfate probes, detailing their context-dependent reactivity, comparative dynamics, and the self-validating chemoproteomic workflows used to map their targets in living systems.

The Evolution of Covalent Probes: Enter SuFEx

Covalent chemical probes are indispensable for identifying ligandable pockets across the proteome. Historically, the field relied on electrophiles with high intrinsic reactivity. However, highly reactive warheads often suffer from poor aqueous stability, rapid metabolic clearance, and off-target toxicity.

SuFEx chemistry introduced a paradigm shift by utilizing sulfur(VI) centers that are highly stable under physiological conditions[1]. Within the SuFEx family, sulfonyl fluorides (-SO₂F) were the first to be widely adopted. Yet, their relatively high intrinsic electrophilicity can still lead to stability issues in complex biological matrices[1]. By introducing an additional oxygen atom, fluorosulfates (-OSO₂F) attenuate this reactivity. The extra oxygen alters the electronic distribution and provides steric shielding, rendering the fluorosulfate warhead practically inert in aqueous environments until it is exposed to a highly specific protein microenvironment[2].

Mechanism of Action: Proximity-Enabled Reactivity

The mechanism of action of fluorosulfate probes is defined by latent electrophilicity and context-dependent covalency . They do not react indiscriminately with free amino acids; instead, they require a "proximity effect" driven by reversible binding to a protein target[3].

The Role of the Protein Microenvironment

For a fluorosulfate to form a covalent bond, the probe must first dock into a ligand-binding site. This reversible binding event places the -OSO₂F group in precise spatial proximity to a nucleophilic side chain[3].

Crucially, the microenvironment of the binding pocket acts as a catalyst. For example, when targeting tyrosine, the intrinsic pKa of the phenolic hydroxyl group (~10.0) makes it a poor nucleophile at physiological pH. However, if the tyrosine is flanked by basic residues (such as arginine or lysine) within the folded protein structure, the local basicity deprotonates the hydroxyl group, shifting its pKa downward and generating a highly reactive phenolate anion[1].

Nucleophilic Attack and Adduct Formation

Once the nucleophile is activated by the microenvironment, it attacks the electrophilic sulfur(VI) center of the fluorosulfate. This triggers the displacement and release of a fluoride ion (F⁻), resulting in a highly stable, irreversible sulfate or sulfamate linkage[2].

Mechanism P Fluorosulfate Probe (-OSO2F) C Reversible Binding (Proximity Effect) P->C T Target Protein (Tyr, Lys, His) T->C A Microenvironment Activation (Basic residue lowers pKa) C->A N Nucleophilic Attack (S(VI) Center) A->N E Stable Covalent Adduct + F- Release N->E

Fig 1: Proximity-driven SuFEx mechanism of fluorosulfate probes.

Comparative Warhead Dynamics

To understand the strategic advantage of fluorosulfates, it is necessary to benchmark them against other common covalent warheads. The table below summarizes the quantitative and qualitative data dictating probe selection in chemical biology.

FeatureAcrylamidesSulfonyl Fluorides (-SO₂F)Fluorosulfates (-OSO₂F)
Primary Target Residues CysteineTyrosine, Lysine, Histidine, SerineTyrosine, Lysine, Histidine
Intrinsic Electrophilicity ModerateHighLow (Latent)
Aqueous / Serum Stability ModerateLow (Prone to hydrolysis)High (Highly stable)
Microenvironment Dependence Low to ModerateModerateAbsolute (Context-dependent)
Primary Application Targeted Covalent InhibitorsBroad Proteomic ProfilingInverse Drug Discovery, In Vivo Probes

Data synthesized from comparative chemoproteomic studies on SuFEx electrophiles[2],[1],[4].

Experimental Methodology: "Inverse Drug Discovery" Workflow

Because fluorosulfates rely entirely on the native 3D conformation of proteins to achieve reactivity, they are the premier tool for "Inverse Drug Discovery" [1]. In this paradigm, a library of low-complexity, alkyne-tagged fluorosulfate fragments is screened directly in live cells to identify novel ligandable pockets[4].

Self-Validating Chemoproteomic Protocol

The following step-by-step methodology outlines the standard chemoproteomic workflow for profiling fluorosulfate targets. Causality and validation checkpoints are embedded to ensure data integrity.

Step 1: In Situ Live-Cell Labeling

  • Action: Incubate live HEK293 or disease-relevant cells with 10–50 µM of the alkyne-tagged fluorosulfate probe for 2–4 hours at 37°C.

  • Causality: Live-cell labeling is mandatory. Cell lysis disrupts native protein-protein interactions and microenvironments, which would artificially abolish the context-dependent reactivity of the fluorosulfate warhead.

  • Validation Checkpoint: Run a parallel "competition control" where cells are pre-treated with a 10x excess of a non-clickable analog of the probe. True targets will show diminished MS signals in this control, validating specific pocket binding over non-specific electrophilic collisions.

Step 2: Mild Lysis and Protein Extraction

  • Action: Harvest cells and lyse using a mild, non-denaturing buffer (e.g., 1% NP-40 in PBS) supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear insoluble debris.

Step 3: CuAAC Click Chemistry (Biotinylation)

  • Action: React the cleared lysate (1–2 mg total protein) with biotin-azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM) for 1 hour at room temperature.

  • Causality: The THPTA ligand is critical; it stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) from artificially oxidizing native methionine or cysteine residues, which would confound MS analysis.

Step 4: Protein Precipitation and Enrichment

  • Action: Precipitate proteins using a cold methanol/chloroform extraction to completely remove unreacted biotin-azide and quench the click reaction. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours.

  • Validation Checkpoint: Wash beads stringently with 1% SDS, 4M urea, and PBS. Because the fluorosulfate forms a covalent bond, true targets will remain bound to the beads during harsh denaturation, while non-covalently bound background proteins are washed away.

Step 5: On-Bead Digestion and LC-MS/MS

  • Action: Reduce (via DTT), alkylate (via iodoacetamide), and digest the enriched proteins with trypsin overnight. Analyze the resulting peptides via LC-MS/MS to identify the specific modified residues (Tyr, Lys, His) and their parent proteins.

Workflow S1 Live Cell Incubation S2 Cell Lysis & Extraction S1->S2 S3 CuAAC Click (Biotin) S2->S3 S4 Streptavidin Enrichment S3->S4 S5 On-Bead Digestion S4->S5 S6 LC-MS/MS Analysis S5->S6

Fig 2: Self-validating chemoproteomic workflow for inverse drug discovery.

Emerging Applications in Diagnostics and Therapeutics

The extreme aqueous stability and selective reactivity of fluorosulfates extend their utility far beyond in vitro profiling.

In Vivo Protein Engineering: Recent breakthroughs have demonstrated the genetic encoding of fluorosulfate-L-tyrosine (FSY) directly into proteins within living E. coli and mammalian cells. Because FSY is non-toxic and stable, it allows researchers to engineer proximity-activated covalent crosslinks between interacting proteins in vivo, capturing transient protein-protein interactions without the need for external chemical crosslinkers[3].

PET Radiotracers: The unique electronics of the sulfur(VI) center allow for rapid isotopic exchange. Researchers have developed ultrafast late-stage radiosynthesis protocols to exchange the stable ¹⁹F of a fluorosulfate for radioactive [¹⁸F]fluoride. This creates highly stable, covalent Positron Emission Tomography (PET) probes capable of mapping target occupancy (e.g., PARP1 in tumor models) in real-time within living organisms[5].

Conclusion

Fluorosulfate chemical probes represent a masterclass in chemical biology design. By trading high intrinsic reactivity for context-dependent covalency, they eliminate the noise of non-specific binding while expanding the targetable proteome to tyrosine, lysine, and histidine residues. Whether utilized in inverse drug discovery, genetically encoded crosslinkers, or advanced PET imaging, the fluorosulfate warhead is a cornerstone technology for the next generation of targeted therapeutics.

References

  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS)
  • Application Notes and Protocols for Targeting Tyrosine and Lysine Residues in Proteins with Phenyl Fluorosulfate Source: BenchChem URL
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: Stanford Medicine URL
  • Source: National Institutes of Health (PMC)

Sources

Benzyl Sulfonyl Fluorides in Chemical Biology: A Technical Guide to Proximity-Driven Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemoproteomics. While early covalent inhibitors relied heavily on cysteine-reactive acrylamides, modern chemical biology demands the ability to target more abundant nucleophilic residues such as lysine, tyrosine, and histidine. Within the SuFEx armamentarium,1 occupy a privileged chemical space, offering a highly tunable and causal balance between aqueous stability and intrinsic electrophilic reactivity[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind BSFs, evaluate their quantitative performance metrics, and establish self-validating experimental protocols for their application in advanced chemical biology workflows.

Mechanistic Causality: The "Goldilocks" Reactivity of Benzyl Sulfonyl Fluorides

The efficacy of a proximity-driven covalent warhead is dictated by a strict causal relationship: it must resist premature hydrolysis in aqueous media while maintaining sufficient electrophilicity to react with target nucleophiles only upon binding-induced proximity.

When designing covalent probes, researchers typically choose between three SuFEx electrophiles, each with distinct electronic properties:

  • Aryl Fluorosulfates (-OSO2F): Highly stable in plasma but often lack the intrinsic reactivity required to label sterically hindered or less nucleophilic residues.

  • Aryl Sulfonyl Fluorides (-ArSO2F): Exhibit high intrinsic reactivity, which frequently results in rapid degradation in plasma and non-specific off-target labeling.

  • Benzyl Sulfonyl Fluorides (-CH2SO2F): By introducing a methylene spacer between the aromatic ring and the sulfonyl fluoride group, the electron-withdrawing effect of the aromatic system is dampened.

This structural modification creates a "Goldilocks" zone of reactivity. As demonstrated in systematic studies targeting the2, BSFs present the optimal compromise, effectively forming covalent adducts with Lys, Tyr, and His residues while maintaining intermediate stability in physiological buffers[2].

WarheadSelection Start Target Nucleophile (Lys, Tyr, His) ArylFS Aryl Fluorosulfates High Stability, Low Reactivity Start->ArylFS In vivo applications BenzylSF Benzyl Sulfonyl Fluorides Balanced Stability/Reactivity Start->BenzylSF In vitro probes / Moderate half-life ArylSF Aryl Sulfonyl Fluorides High Reactivity, Low Stability Start->ArylSF Rapid labeling Outcome Stable Protein-Probe Complex BenzylSF->Outcome Covalent Adduct Formation

Logical mapping of SuFEx warhead selection based on reactivity and stability profiles.

Quantitative Profiling of SuFEx Warheads

To rationally design a covalent probe, one must evaluate the kinetic parameters of the warhead. For instance, a3 demonstrated highly specific engagement with a


 of 60 nM and a 

of 0.025 min⁻¹[3]. The table below synthesizes quantitative and qualitative data comparing BSFs against other common SuFEx electrophiles.
Warhead TypeChemical StructureIntrinsic ReactivityAqueous/Plasma StabilityPrimary Target ResiduesCellular Efficacy
Aryl Fluorosulfate Ar-OSO₂FLowHigh (

> days)
Lys, Tyr, HisHigh (Highly Cell Permeable)
Benzyl Sulfonyl Fluoride Ar-CH₂-SO₂FModerateIntermediateLys, Tyr, HisModerate to High
Aryl Sulfonyl Fluoride Ar-SO₂FHighLow (Rapid degradation)Lys, Tyr, His, Ser, ThrLow (Due to instability)

Self-Validating Experimental Protocols

A robust chemical biology workflow must be self-validating—meaning the protocol itself contains internal controls to verify success at each critical juncture. Below are two foundational protocols for working with BSFs.

Protocol 1: Synthesis and Peptide Incorporation of Benzyl Sulfonyl Fluorides

Objective: Incorporate a BSF warhead onto the N-terminus of a targeting peptide without premature fluoride displacement. Causality: The sulfonyl fluoride group is sensitive to strong nucleophilic bases. Therefore, the warhead must be coupled as the absolute final step on the solid support, avoiding repeated exposure to piperidine during standard Fmoc deprotection cycles.

Step-by-Step Methodology:

  • Peptide Elongation: Synthesize the core peptide sequence on Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • Terminal Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin extensively with DMF and DCM to remove all traces of piperidine.

  • Warhead Coupling: React the resin-bound peptide with 4-(fluorosulfonyl)phenylacetic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF for 2 hours at room temperature. Causality: HATU/DIPEA provides mild, non-nucleophilic basic conditions that promote amide bond formation without displacing the fluoride.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Self-Validation (LC-MS): Analyze the crude product via LC-MS. The presence of the intact -SO₂F group is confirmed by a mass shift of +19 Da relative to the hydrolyzed sulfonic acid (-SO₃H) byproduct. If the -SO₃H peak dominates, the coupling conditions were too harsh or moisture was introduced.

Protocol 2: Activity-Based Protein Profiling (ABPP) with BSF Probes

Objective: Identify off-target and on-target engagement of a BSF small-molecule probe in live cells. Causality: By outfitting the BSF probe with a terminal alkyne, live cells can be treated in their native physiological state. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed post-lysis because copper catalysts are cytotoxic and poorly membrane-permeable.

Step-by-Step Methodology:

  • Live Cell Labeling: Incubate cells with the alkyne-tagged BSF probe (1-10 µM) for 1-4 hours at 37°C. Self-Validation Control: Pre-incubate a parallel control group with a 10x excess of the non-covalent parent ligand for 1 hour prior to probe addition to compete for the specific binding site.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease inhibitors. Centrifuge to clear the lysate.

  • CuAAC Click Chemistry: To the cleared lysate (1 mg/mL protein), add biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.

  • Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide. Resuspend in 1.2% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours.

  • Digestion & LC-MS/MS: Wash beads sequentially with 1% SDS, 4M urea, and PBS. Perform on-bead trypsin digestion and analyze the released peptides via quantitative LC-MS/MS. Self-Validation: True targets will show significant enrichment in the probe-treated samples and a marked reduction (competition) in the pre-treated control samples.

ABPPWorkflow Step1 1. Live Cell Incubation with BSF Probe Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotinylation) Step2->Step3 Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis & Target ID Step4->Step5

Step-by-step chemoproteomic workflow (ABPP) utilizing benzyl sulfonyl fluoride probes.

Future Perspectives in Proximity-Enabled Bioreactivity

The development of 4 highlights the growing utility of SuFEx chemistry[4]. As structural biology provides higher-resolution maps of protein surfaces, the strategic placement of benzyl sulfonyl fluorides will enable the drugging of previously "undruggable" targets by exploiting non-catalytic lysines, tyrosines, and histidines with unprecedented precision.

References

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues, NIH.gov.
  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets, Chemical Reviews (ACS).
  • Development of lysine-reactive covalent inhibitors and chemoproteomic probes, eScholarship.org.
  • Biospecific Chemistry for Covalent Linking of Biomacromolecules, Chemical Reviews (ACS).

Sources

safety and handling precautions for fluorosulfonyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Fluorosulfonyl Compounds

Foreword

Fluorosulfonyl compounds, characterized by the presence of a fluorosulfonyl group (-SO₂F), are a class of reagents with increasing importance in synthetic chemistry, drug discovery, and materials science.[1][2] Their unique reactivity, stemming from the potent electron-withdrawing nature of the fluorosulfonyl moiety, makes them valuable tools for introducing sulfonyl fluoride groups and for use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] However, this same reactivity profile necessitates a comprehensive understanding and strict adherence to safety and handling precautions. This guide provides an in-depth exploration of the hazards associated with fluorosulfonyl compounds and outlines best practices for their safe handling, storage, and disposal to protect researchers, scientists, and drug development professionals.

Intrinsic Hazards of Fluorosulfonyl Compounds

The primary hazards associated with fluorosulfonyl compounds are their high reactivity, corrosivity, and potential for toxicity. These properties are a direct consequence of the chemical nature of the fluorosulfonyl group.

Reactivity and Corrosivity

Fluorosulfonyl compounds are highly reactive electrophiles.[5] This reactivity is particularly pronounced in their interactions with nucleophiles. For instance, fluorosulfonyl isocyanate readily reacts with alcohols and amines to form stable carbamates and ureas.[6][7]

A significant and critical hazard is their violent reaction with water.[8][9] This hydrolysis can generate corrosive and toxic byproducts, such as hydrofluoric acid and sulfuric acid.[10][11] This reactivity also extends to other protic solvents. Therefore, all handling of fluorosulfonyl compounds must be conducted under strictly anhydrous conditions.[6]

The corrosive nature of these compounds and their hydrolysis products necessitates careful selection of compatible materials for handling and storage.[12][13] They can cause severe chemical burns upon contact with skin and eyes and are destructive to living tissue.[8][14][15]

Toxicity

The toxicity of fluorosulfonyl compounds can manifest through various routes of exposure, including inhalation, ingestion, and dermal contact.[8][16]

  • Inhalation: Many fluorosulfonyl compounds are volatile or can form hazardous aerosols.[17] Inhalation can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and headache.[8] In some cases, inhalation may be fatal.[18][19] For example, sulfuryl fluoride is a known inhalation toxin.[20][21]

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause severe burns and irreversible tissue damage.[8][14][15] Some compounds, like fluorosulfonyl isocyanate, may also cause allergic skin reactions.[14]

  • Ingestion: Ingestion of fluorosulfonyl compounds can cause severe burns to the mouth, throat, and gastrointestinal tract.[22]

The table below summarizes the hazard classifications for a representative fluorosulfonyl compound, fluorosulfonyl isocyanate.

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation1B
Skin Sensitization1
Respiratory Sensitization1
Data sourced from PubChem CID 12636793[14]

Risk Assessment and Hierarchy of Controls

A thorough risk assessment must be conducted before any work with fluorosulfonyl compounds. The hierarchy of controls should be implemented to minimize exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Fluorosulfonyl Compounds Elimination Elimination/Substitution Engineering Engineering Controls (Fume Hoods, Glove Boxes) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating risks associated with fluorosulfonyl compounds.

  • Elimination/Substitution: If possible, consider using a less hazardous alternative.

  • Engineering Controls: These are the primary means of controlling exposure. All work with fluorosulfonyl compounds must be conducted in a well-ventilated chemical fume hood.[19][23] For highly sensitive or large-scale operations, a glove box may be necessary.[8] Emergency eyewash stations and safety showers must be readily accessible.[15][24][25]

  • Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed.[11] All personnel must receive comprehensive training on the hazards and safe handling procedures for these compounds.[25]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling fluorosulfonyl compounds.[26][27]

Detailed Handling Procedures and Personal Protective Equipment (PPE)

Adherence to meticulous handling procedures is paramount to ensure safety.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with fluorosulfonyl compounds:[26][28]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[15][29][30] Contact lenses should not be worn.[30]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[11] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[27][30]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[26] Given the corrosive nature of these compounds, double-gloving is recommended.[11] Gloves must be inspected before use and changed immediately if contaminated.[11][31]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is necessary.[20][26][28]

General Handling Workflow
  • Preparation: Before starting any experiment, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. The Safety Data Sheet (SDS) for the specific compound should be reviewed.[24]

  • Inert Atmosphere: Due to their moisture sensitivity, fluorosulfonyl compounds should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Dispensing: Use syringes or cannulas for transferring liquid fluorosulfonyl compounds to minimize exposure to the atmosphere. For solids, work in a glove box or a well-ventilated fume hood.

  • Reactions: When adding fluorosulfonyl compounds to a reaction mixture, do so slowly and in a controlled manner, especially when reacting with nucleophiles, as these reactions can be exothermic.[6] When mixing with water is unavoidable for a specific protocol (e.g., quenching), always add the fluorosulfonyl compound slowly to the water, never the other way around, to dissipate heat and control the reaction.[15][24]

  • Post-Reaction: After the reaction is complete, any residual fluorosulfonyl compounds should be quenched safely according to established laboratory procedures.

Storage and Incompatibility

Proper storage of fluorosulfonyl compounds is crucial to prevent accidents.

  • Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of heat or ignition.[12][31] Containers should be tightly sealed to prevent exposure to moisture.[8][31]

  • Incompatible Materials: Fluorosulfonyl compounds must be stored separately from:

    • Water and other protic solvents[8]

    • Strong bases[8]

    • Strong oxidizing agents[8][18]

    • Alkali metals and finely divided metals[8]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Neutralize: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate or a commercial spill kit for acids.

  • Clean-up: Collect the absorbed material into a sealed container for hazardous waste disposal.[32]

  • Decontaminate: Decontaminate the spill area thoroughly.

Emergency Exposure Procedures

Emergency_Procedures cluster_emergency Emergency Response Workflow for Fluorosulfonyl Compound Exposure Exposure { Exposure Occurs | (Skin, Eyes, Inhalation)} Action Immediate Action Remove contaminated clothing Flush affected area Move to fresh air Exposure->Action Initiate Medical { Seek Immediate Medical Attention | Provide SDS to medical personnel} Action->Medical Follow-up

Caption: Emergency response workflow for exposure to fluorosulfonyl compounds.

  • Inhalation: Move the affected person to fresh air immediately.[8][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.[31]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][15] For some exposures, such as those involving the formation of hydrofluoric acid, subsequent treatment with calcium gluconate gel may be necessary.[8][11] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][15] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8][33] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][31]

Waste Disposal

All waste containing fluorosulfonyl compounds must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed, and compatible containers.[32][34]

  • Segregation: Segregate fluorosulfonyl waste from other waste streams, particularly aqueous waste.[34]

  • Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[32][34] High-temperature incineration is often the preferred method for the disposal of halogenated organic compounds.[34]

Specific Compound Profiles

While the general precautions apply to most fluorosulfonyl compounds, some have unique properties that warrant special attention.

Fluorosulfonyl Isocyanate (FSO₂NCO)
  • Properties: A colorless, volatile, and moisture-sensitive liquid.[7][17]

  • Hazards: Highly corrosive and reactive.[7] Reacts readily with nucleophiles.[3][6] Can cause severe burns and may cause allergic skin and respiratory reactions.[14]

  • Handling: Must be handled under strictly anhydrous and inert conditions.[6]

Sulfuryl Fluoride (SO₂F₂)
  • Properties: A colorless, odorless gas, often supplied as a liquefied compressed gas.[20][21]

  • Hazards: Primarily an inhalation hazard; can be fatal if inhaled.[18][19] Contact with the liquid can cause frostbite.[10][20]

  • Handling: Requires specialized equipment for handling compressed gases.[18] Work areas should be equipped with gas detectors.[8]

Conclusion

Fluorosulfonyl compounds are powerful reagents that enable significant advancements in chemistry and drug development. However, their inherent reactivity, corrosivity, and toxicity demand the utmost respect and caution. By implementing a robust safety culture that prioritizes a thorough understanding of the hazards, consistent application of the hierarchy of controls, and strict adherence to established protocols, researchers can safely harness the synthetic potential of these valuable compounds.

References

  • 35 (n.d.). Retrieved March 7, 2026.

  • 6 (n.d.). EvitaChem. Retrieved March 7, 2026.

  • 3 (n.d.). Benchchem. Retrieved March 7, 2026.

  • 20 (n.d.). Centers for Disease Control and Prevention. Retrieved March 7, 2026.

  • 8 (n.d.). Synquest Labs. Retrieved March 7, 2026.

  • 7 (2024, April 14). Smolecule. Retrieved March 7, 2026.

  • 16 (n.d.). National Oceanic and Atmospheric Administration. Retrieved March 7, 2026.

  • (n.d.). Centers for Disease Control and Prevention. Retrieved March 7, 2026.

  • 10 (n.d.). National Oceanic and Atmospheric Administration. Retrieved March 7, 2026.

  • 36 (n.d.). Scribd. Retrieved March 7, 2026.

  • 37 (2010, June 16). Defense Technical Information Center. Retrieved March 7, 2026.

  • 31 (2026, January 17). ChemicalBook. Retrieved March 7, 2026.

  • 24 (n.d.). Retrieved March 7, 2026.

  • 18 (n.d.). Synquest Labs. Retrieved March 7, 2026.

  • 1 Retrieved March 7, 2026.

  • 5 (2022, January 19). PubMed. Retrieved March 7, 2026.

  • 4 (n.d.). Retrieved March 7, 2026.

  • 26 (2024, January 19). OSHA Training School. Retrieved March 7, 2026.

  • 33 (n.d.). National Oceanic and Atmospheric Administration. Retrieved March 7, 2026.

  • 38 (2024, January 28). Solvionic. Retrieved March 7, 2026.

  • 23 (n.d.). Caltech. Retrieved March 7, 2026.

  • 12 (n.d.). Haihang Industry. Retrieved March 7, 2026.

  • 39 (2024, January 24). Retrieved March 7, 2026.

  • 2 (2025, March 24). Enamine. Retrieved March 7, 2026.

  • 25 (n.d.). N.C. Department of Labor. Retrieved March 7, 2026.

  • 29 (2023, March 5). TCI Chemicals. Retrieved March 7, 2026.

  • 40 (2024, February 13). DENIOS. Retrieved March 7, 2026.

  • 14 (n.d.). National Institutes of Health. Retrieved March 7, 2026.

  • 19 (2016, January 12). Centers for Disease Control and Prevention. Retrieved March 7, 2026.

  • 15 (n.d.). University of North Carolina at Chapel Hill. Retrieved March 7, 2026.

  • 41 (2025, September 12). United States Environmental Protection Agency. Retrieved March 7, 2026.

  • 21 (n.d.). National Institutes of Health. Retrieved March 7, 2026.

  • 11 (2019, December 9). Amherst College. Retrieved March 7, 2026.

  • 17 (n.d.). Wikipedia. Retrieved March 7, 2026.

  • 22 (n.d.). Santa Cruz Biotechnology. Retrieved March 7, 2026.

  • 13 (n.d.). University of Georgia. Retrieved March 7, 2026.

  • 9 (n.d.). National Oceanic and Atmospheric Administration. Retrieved March 7, 2026.

  • (n.d.). Case Western Reserve University. Retrieved March 7, 2026.

  • 42 (n.d.). Centers for Disease Control and Prevention. Retrieved March 7, 2026.

  • 30 (n.d.). Benchchem. Retrieved March 7, 2026.

  • 27 (2024, August 27). SAMS Solutions. Retrieved March 7, 2026.

  • 28 (2023, April 12). Healthy Bean Ltd. Retrieved March 7, 2026.

  • 43 (n.d.). National Pesticide Information Center. Retrieved March 7, 2026.

  • 44 (n.d.). United States Environmental Protection Agency. Retrieved March 7, 2026.

  • (2025, September 22). Retrieved March 7, 2026.

  • 32 (n.d.). Benchchem. Retrieved March 7, 2026.

  • 34 (n.d.). Benchchem. Retrieved March 7, 2026.

Sources

Methodological & Application

Application Note: Site-Selective Protein Labeling via SuFEx Chemistry Using Methyl 2-[(fluorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, chemical biologists, and drug development professionals. Application Areas: Chemoproteomics, Fragment-Based Drug Discovery (FBDD), and Covalent Ligand Screening.

Introduction & Mechanistic Overview

The development of targeted covalent inhibitors and functional chemical probes relies heavily on the selective engagement of nucleophilic amino acids. While traditional electrophiles (e.g., maleimides or acrylamides) predominantly target highly reactive but rare cysteine residues, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful paradigm for targeting a broader array of nucleophiles[1].

Methyl 2-[(fluorosulfonyl)methyl]benzoate (CAS: 1354953-70-0) is a highly stable, aliphatic sulfonyl fluoride warhead appended to a benzoate ester scaffold[2]. Unlike highly reactive sulfonyl chlorides, the S–F bond in this fluorosulfonyl probe is virtually inert to aqueous hydrolysis under physiological conditions. It acts as a "latent electrophile," requiring a specific protein microenvironment to activate its reactivity[1].

The Causality of Context-Dependent Reactivity

The labeling mechanism is governed by proximity and local structural features (the "plant-and-cast" mechanism)[1]. When the probe non-covalently binds to a protein pocket, the local microenvironment facilitates the reaction through two primary causal factors:

  • pKa Suppression: Hydrogen-bonding networks in the binding pocket can lower the pKa of target residues, generating highly nucleophilic species (e.g., a phenolate from Tyrosine) at physiological pH.

  • Fluorine Coordination: Nearby hydrogen bond donors (or metal ions) coordinate the fluorine atom, lowering the transition state energy for its departure.

Consequently, methyl 2-[(fluorosulfonyl)methyl]benzoate selectively labels Tyrosine (Tyr) , Lysine (Lys) , and to a lesser extent, Histidine (His) and Serine (Ser) , depending entirely on the structural context of the binding site[3][4].

Mechanism Probe Methyl 2-[(fluorosulfonyl)methyl]benzoate (Latent Electrophile) Tyr Tyrosine (Phenol) Preferred Target Probe->Tyr Proximity & pKa shift Lys Lysine (Amine) Context-Dependent Probe->Lys High pH or Microenvironment His Histidine (Imidazole) Moderate Reactivity Probe->His Nucleophilic attack Adduct1 Aryl-Sulfate Adduct (Irreversible) Tyr->Adduct1 Adduct2 Sulfonamide Adduct (Irreversible) Lys->Adduct2 His->Adduct2

Figure 2: Context-dependent reactivity of fluorosulfonyl probes with nucleophilic amino acids.

Experimental Design & Causality

To ensure a self-validating and reproducible labeling system, the experimental conditions must be tightly controlled. The table below summarizes the causal relationships between experimental parameters and labeling outcomes.

Quantitative Optimization Parameters
ParameterOptimal RangeTarget Residue FocusScientific Rationale (Causality)
Buffer System 50 mM HEPES or PBSAllAvoid Tris or primary amine buffers. Amines can slowly compete for the electrophile. HEPES maintains pH without introducing competing nucleophiles[5].
pH Level 7.4 – 7.5Tyrosine (Tyr)Physiological pH favors Tyr labeling if the local pocket lowers the phenol pKa.
pH Level 7.8 – 8.0Lysine (Lys)Higher pH increases the fraction of unprotonated (nucleophilic) ε-amino groups on Lys residues, accelerating sulfonamide formation[4].
Temperature 37°CAllSuFEx reactions possess a higher kinetic barrier than thiol-maleimide chemistry. Thermal energy is required to achieve high-yield covalent adduction within 1–4 hours[5].
Co-solvent < 5% DMSO (v/v)AllThe probe is hydrophobic. DMSO ensures solubility, but exceeding 5% can induce partial protein unfolding, destroying the structural microenvironment required for SuFEx activation.

Workflow & Methodologies

Workflow A 1. Sample Prep (Native Protein) B 2. SuFEx Labeling (Probe + 37°C) A->B Add Probe C 3. Quench & Purify (Desalting) B->C 1-4 Hours D 4. MS Digestion (Trypsinization) C->D Denature E 5. LC-MS/MS (Site Mapping) D->E Analyze

Figure 1: General workflow for SuFEx-mediated covalent protein labeling and LC-MS/MS analysis.

Protocol 1: In Vitro Labeling of Purified Proteins

This protocol is designed for mapping the binding site of methyl 2-[(fluorosulfonyl)methyl]benzoate on a purified recombinant target.

Materials:

  • Target protein (purified, >90% homogeneity).

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Probe Stock: 10 mM Methyl 2-[(fluorosulfonyl)methyl]benzoate in anhydrous DMSO.

Step-by-Step Procedure:

  • Protein Normalization: Dilute the target protein to a final concentration of 1.0 mg/mL (approx. 10–50 µM depending on molecular weight) in the Labeling Buffer.

  • Probe Addition: Aliquot 100 µL of the protein solution into a low-binding microcentrifuge tube. Add 1.0 µL of the 10 mM probe stock to achieve a final probe concentration of 100 µM (1% DMSO final).

    • Self-Validation Control: Prepare a parallel sample adding 1.0 µL of neat DMSO (Vehicle Control).

  • Incubation: Incubate the reaction at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Quenching & Cleanup: Terminate the reaction by passing the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO). This rapidly removes unreacted probe and prevents non-specific background labeling during downstream denaturation.

Protocol 2: Chemoproteomic Labeling in Cell Lysates

This protocol describes the application of the probe in a complex proteome to identify off-targets or assess proteome-wide reactivity[5].

Step-by-Step Procedure:

  • Lysate Preparation: Harvest cultured cells (e.g., HEK293T) and wash twice with ice-cold PBS. Resuspend the pellet in Native Lysis Buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, EDTA-free protease inhibitors). Note: Do not use SDS or boil the samples, as the native fold is required for SuFEx reactivity.

  • Lysis & Clarification: Lyse cells via sonication on ice (3 cycles: 15s ON, 30s OFF). Centrifuge at 14,000 × g for 20 minutes at 4°C. Collect the supernatant.

  • Normalization: Determine protein concentration using a BCA assay. Normalize all samples to exactly 2.0 mg/mL using the Lysis Buffer[5].

  • Labeling: To 500 µL of normalized lysate, add the probe to a final concentration of 50 µM. Incubate for 2 to 4 hours at 37°C with gentle agitation[5].

  • Protein Precipitation: To remove lipids and unreacted probe, add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of LC-MS grade water. Vortex vigorously and centrifuge at 10,000 × g for 5 minutes. Discard the upper and lower liquid phases, leaving the protein disk intact. Wash the disk twice with ice-cold methanol.

Protocol 3: Downstream LC-MS/MS Sample Preparation

To identify the exact residues modified by the fluorosulfonyl warhead, the labeled proteins must be digested into peptides[6].

Step-by-Step Procedure:

  • Denaturation: Resuspend the precipitated protein disk (from Protocol 2) or the desalted protein (from Protocol 1) in 8 M Urea dissolved in 50 mM ammonium bicarbonate (NH₄HCO₃).

  • Reduction & Alkylation: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes. Cool to room temperature, then add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes at room temperature[6].

  • Digestion: Dilute the urea concentration to < 2 M by adding 50 mM NH₄HCO₃. Add sequencing-grade Trypsin at an enzyme-to-protein ratio of 1:50 (w/w). Incubate overnight (12–16 hours) at 37°C[6].

  • Acidification & Desalting: Quench the digestion by adding Formic Acid to a final concentration of 1% (v/v)[5]. Desalt the peptides using C18 StageTips or Sep-Pak cartridges prior to LC-MS/MS analysis.

  • Data Analysis: Search the resulting MS/MS spectra for a mass shift corresponding to the covalent addition of the methyl benzoate moiety (minus the leaving fluoride and proton) on Tyr, Lys, or His residues.

References

  • 1354953-70-0 | Methyl 2-[(fluorosulfonyl)
  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites Source: BenchChem URL
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: NIH / PMC URL
  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry Source: ACS Publications URL
  • Emerging Utility of Fluorosulfate Chemical Probes Source: ACS Medicinal Chemistry Letters URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Application Notes and Protocols for In-Situ Protein Modification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The ability to chemically modify proteins directly within their native cellular environment—in situ—has revolutionized our understanding of complex biological processes. Unlike traditional in vitro methods that study proteins in isolation, in-situ modification provides a powerful lens to investigate protein function, interactions, localization, and dynamics in real-time and within the intricate machinery of a living cell.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and detailed protocols for achieving site-specific protein modification in living systems. We will delve into the core principles, explain the rationale behind experimental choices, and provide actionable protocols to empower your research.

The chemical modification of proteins is a cornerstone of chemical biology, drawing inspiration from the cell's own machinery of post-translational modifications (PTMs) that regulate nearly all aspects of cellular function.[1][4][5] By introducing synthetic modifications, we can attach a wide array of functional reporters—such as fluorophores for imaging, affinity tags for purification, or cross-linkers to capture interaction partners.[1][2][3] These approaches are invaluable for dissecting signaling pathways, validating drug targets, and developing novel therapeutic strategies.[6]

This document is structured to provide both a conceptual framework and practical guidance. We will explore the leading strategies for in-situ protein modification, including bioorthogonal chemistry, enzymatic labeling, and chemical cross-linking, offering detailed protocols and troubleshooting advice to ensure robust and reproducible results.

Core Principles of In-Situ Protein Modification

Successful in-situ protein modification hinges on the ability to achieve high specificity for the target protein with minimal perturbation to the cellular environment. This is accomplished through a variety of strategies that can be broadly categorized as follows:

  • Bioorthogonal Chemistry: This powerful approach utilizes pairs of mutually reactive functional groups that are inert to the biological milieu.[7][8] An unnatural functional group (the "handle") is introduced into the protein of interest, either genetically or enzymatically. A probe molecule carrying the complementary reactive group is then introduced to the cells, leading to a highly specific covalent linkage.[7][9]

  • Enzymatic Labeling: This method leverages the high specificity of enzymes for their substrates.[10] A protein of interest is genetically fused to a specific enzyme or a recognition tag for an enzyme. The corresponding enzyme then catalyzes the transfer of a labeled substrate onto the fusion protein.[10]

  • Affinity-Based Labeling: This strategy employs chemical probes that have a high affinity for a specific site on the target protein.[11] Upon binding, a reactive group on the probe forms a covalent bond with a nearby amino acid residue.

  • In-Situ Cross-Linking: This technique is used to "freeze" protein-protein interactions as they occur within the cell.[12][13] A cell-permeable cross-linking reagent is introduced, which covalently links interacting proteins. Subsequent analysis by mass spectrometry can then identify the interacting partners and even provide structural information.[12][13]

The choice of method depends on the specific research question, the nature of the target protein, and the desired downstream application.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for in-situ protein modification, highlighting the key decision points and experimental stages.

InSitu_Protein_Modification_Workflow Generalized Workflow for In-Situ Protein Modification cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Situ Reaction cluster_analysis Phase 3: Downstream Analysis Target Define Target Protein & Research Question Method_Selection Select Modification Strategy (Bioorthogonal, Enzymatic, etc.) Target->Method_Selection Probe_Design Design/Select Chemical Probe (Fluorophore, Biotin, etc.) Method_Selection->Probe_Design Handle_Intro Introduce Reactive Handle into Protein (Genetic or Enzymatic) Probe_Design->Handle_Intro Cell_Culture Culture and Prepare Live Cells Handle_Intro->Cell_Culture Probe_Incubation Incubate Cells with Chemical Probe Cell_Culture->Probe_Incubation Wash Wash to Remove Excess Probe Probe_Incubation->Wash Analysis Analyze Modified Protein (Imaging, MS, etc.) Wash->Analysis Data_Interp Data Interpretation Analysis->Data_Interp

Sources

Application Note: Mass Spectrometry-Based Proteomics with Fluorosulfate Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mass spectrometry (MS)-based chemoproteomics has revolutionized the discovery of covalent ligands and the mapping of protein-small molecule interactomes. While traditional Activity-Based Protein Profiling (ABPP) relies on highly reactive electrophiles (e.g., acrylamides) to target hyper-reactive cysteines, the field is rapidly shifting toward the "Inverse Drug Discovery" paradigm using latent electrophiles[1]. Among these, fluorosulfate (OSF) probes, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, have emerged as premier tools for targeting non-catalytic Tyrosine, Lysine, Serine, and Histidine residues across the proteome[2],[3].

This application note provides a comprehensive, mechanistically grounded guide to deploying fluorosulfate probes in MS-based proteomics, detailing the causality behind experimental workflows, target deconvolution, and data validation.

Mechanistic Foundations: The SuFEx Advantage

Unlike sulfonyl fluorides (SF), which possess moderate-to-high intrinsic electrophilicity and are prone to aqueous hydrolysis or off-target background labeling, fluorosulfates feature an additional oxygen atom that significantly dampens their reactivity[3],. Fluorosulfates act as strictly latent electrophiles . They remain inert in the complex cellular milieu until they reversibly bind to a specific protein pocket[4].

Upon binding, the SuFEx reaction is triggered only if the microenvironment provides precise structural activation—typically via a proximal basic residue (e.g., Arginine or Lysine) that lowers the pKa of a target nucleophile (such as a Tyrosine phenol group), enabling a proximity-driven covalent attack[5],[3].

SuFEx_Mechanism Probe Fluorosulfate Probe (Latent Electrophile) Complex Non-Covalent Complex (Proximity Induced) Probe->Complex Reversible Binding OffTarget Off-Target Proteins (No Reaction) Probe->OffTarget Aqueous Stability (No Binding) Target Target Protein (Binding Pocket) Target->Complex Adduct Covalent Adduct (-OSO2-Protein) Complex->Adduct SuFEx Reaction (Tyr, Lys, Ser, His)

Proximity-driven SuFEx mechanism of fluorosulfate probes in target proteins.

Quantitative Profiling of Covalent Warheads

To contextualize the utility of fluorosulfates, Table 1 compares them against other common covalent warheads used in MS-based proteomics.

Table 1: Comparative Reactivity and Profiling Metrics of Covalent Warheads

Warhead TypeIntrinsic ElectrophilicityActivation RequirementPrimary Target ResiduesProteome Background
Acrylamide HighNone (Direct Alkylation)CysteineHigh
Sulfonyl Fluoride (SF) ModerateMild pKa perturbationTyr, Lys, Ser, HisModerate
Fluorosulfate (OSF) Low (Latent)Strict Proximity + pKa shiftTyr, Lys, Ser, HisLow

Chemoproteomic Workflow & Experimental Protocols

The standard workflow for identifying the targets of a fluorosulfate probe involves live-cell incubation, bioorthogonal click chemistry (CuAAC), affinity enrichment, and high-resolution LC-MS/MS[6],[7].

MS_Workflow Step1 1. Live Cell Incubation (Probe Target Engagement) Step2 2. Cell Lysis & CuAAC (Biotin-Azide Attachment) Step1->Step2 Step3 3. Streptavidin Enrichment (Capture Labeled Proteins) Step2->Step3 Step4 4. On-Bead Digestion (Release Tryptic Peptides) Step3->Step4 Step5 5. LC-MS/MS Analysis (High-Res Orbitrap) Step4->Step5

Chemoproteomic workflow for fluorosulfate probe target deconvolution.

Protocol 3.1: Live-Cell Probe Incubation & Lysis

Objective: Facilitate covalent target engagement in a native physiological environment.

  • Cell Culture and Treatment: Grow target cells (e.g., HeLa, HEK293) to 80% confluency. Treat with the alkyne-tagged fluorosulfate probe (typically 1–10 µM) for 2–24 hours[7].

    • Causality Insight: Live-cell labeling is strictly preferred over lysate labeling. It preserves native protein conformations, intact multiprotein complexes, and physiological metabolite concentrations, ensuring that the SuFEx reaction reflects true in vivo target engagement rather than artifactual lysate interactions[6].

  • Harvesting: Wash cells 3× with ice-cold PBS to halt vesicular trafficking and remove unbound probe.

  • Lysis: Lyse cells using a non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors) via probe sonication on ice.

    • Causality Insight: NP-40 is chosen as a non-ionic detergent to effectively solubilize membrane proteins without denaturing them. If the goal is to map all intrinsically reactive sites regardless of pocket binding, denaturing lysis (1% SDS) followed by probe incubation would be used. However, for "Inverse Drug Discovery," native binding is paramount[1].

  • Quantification: Clarify the lysate by centrifugation (20,000 × g, 10 min) and normalize protein concentrations to 2 mg/mL using a BCA assay.

    • Causality Insight: Normalization is critical before the click reaction to ensure stoichiometric equivalence of CuAAC reagents across all samples, preventing artifactual differences in enrichment efficiency.

Protocol 3.2: CuAAC Biotinylation & Enrichment

Objective: Append an affinity tag to probe-modified proteins for selective isolation.

  • Click Chemistry (CuAAC): To 1 mL of normalized lysate, sequentially add:

    • Biotin-Azide (100 µM final)

    • TCEP (1 mM final, freshly prepared)

    • THPTA ligand (100 µM final)

    • CuSO4 (1 mM final) Vortex immediately and incubate for 1 hour at room temperature in the dark.

    • Causality Insight: TCEP reduces Cu(II) to the active Cu(I) catalyst. THPTA is a water-soluble ligand that stabilizes Cu(I), preventing its disproportionation and minimizing the generation of reactive oxygen species (ROS) that could artificially oxidize methionine or cysteine residues, complicating MS analysis.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 × g for 5 min to form a protein disc. Wash the pellet twice with cold methanol.

    • Causality Insight: This step removes unreacted Biotin-Azide and excess copper reagents. Failure to remove unreacted Biotin-Azide results in its competitive binding to streptavidin beads, drastically reducing the yield of probe-labeled proteins.

  • Streptavidin Enrichment: Resuspend the protein pellet in 1% SDS in PBS with heating (95°C, 5 min). Dilute with PBS to a final SDS concentration of 0.2%. Add 50 µL of pre-washed streptavidin agarose beads and rotate for 2 hours at room temperature.

    • Causality Insight: Boiling in 1% SDS ensures complete denaturation, disrupting non-covalent protein-protein interactions so that only directly covalently modified proteins are enriched. Diluting to 0.2% SDS is necessary because high SDS concentrations interfere with the biotin-streptavidin interaction.

Protocol 3.3: On-Bead Digestion & LC-MS/MS Acquisition

Objective: Generate and analyze tryptic peptides from enriched targets.

  • Bead Washing: Wash the beads sequentially with 1% SDS (2×), 8M Urea in 0.1M Tris-HCl (2×), and PBS (3×).

    • Causality Insight: Stringent washing (especially with Urea and SDS) removes non-specifically bound background proteins.

  • Reduction & Alkylation: Resuspend beads in 500 µL of 2M Urea/PBS. Add DTT (5 mM, 30 min, 65°C), followed by iodoacetamide (IAA, 10 mM, 30 min, dark, RT).

    • Causality Insight: Alkylation of cysteines prevents the spontaneous reformation of disulfide bonds, which would create unpredictable mass shifts and complicate MS/MS spectra interpretation.

  • On-Bead Tryptic Digestion: Add 1 µg of sequencing-grade Trypsin and incubate overnight at 37°C with agitation.

    • Causality Insight: Trypsin specifically cleaves at the C-terminus of Lys and Arg. On-bead digestion is utilized because the biotin-streptavidin affinity is exceptionally strong (Kd ~10⁻¹⁴ M); eluting intact proteins would require harsh boiling, which co-elutes streptavidin monomers and severely suppresses the MS signal of target peptides.

  • Desalting and LC-MS/MS: Collect the supernatant containing released peptides. Desalt using C18 StageTips. Inject the sample onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). Elute using a gradient of acetonitrile in 0.1% formic acid[6].

    • Causality Insight: Desalting removes salts and hydrophilic contaminants that cause ion suppression. The use of 0.1% formic acid in the LC mobile phase maintains a low pH, ensuring peptides are fully protonated for efficient positive-ion electrospray ionization (ESI)[7].

Data Processing & Target Validation

Identifying Modified Residues

During data deconvolution (using software like MaxQuant or Proteome Discoverer), researchers must specify a variable modification corresponding to the mass of the fluorosulfate probe adduct (minus the leaving fluoride ion). Because fluorosulfates target multiple nucleophiles, the search space must include dynamic modifications on Tyrosine (Y), Lysine (K), Serine (S), and Histidine (H) [2],. High-resolution HCD or ETD fragmentation is critical to pinpoint the exact site of modification on the peptide backbone[6].

Validating Target Engagement via Competitive ABPP

To distinguish true pharmacological targets from stochastic labeling, competitive ABPP is employed[7].

  • Pre-treat live cells with a non-alkyne version of the probe (the "competitor") at varying concentrations.

  • Subsequently, treat with the alkyne-tagged fluorosulfate probe.

  • Quantify the reduction in MS intensity of the target peptides (using label-free quantification or Tandem Mass Tags (TMT)). A dose-dependent decrease in the MS signal confirms specific, saturable target engagement[1].

References

Sources

Activity-Based Protein Profiling (ABPP) with Cysteine-Reactive Probes: A Comprehensive Guide to Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historical challenge in drug development has been the "undruggable" proteome—proteins lacking deep, well-defined hydrophobic pockets suitable for traditional non-covalent inhibitors. Activity-Based Protein Profiling (ABPP) utilizing cysteine-reactive probes has revolutionized this landscape by enabling the proteome-wide discovery of covalent ligands[1]. By leveraging the unique nucleophilicity of cysteine residues, ABPP allows researchers to map functional sites, assess target engagement, and determine the proteome-wide selectivity of electrophilic drugs directly in native biological systems.

This application note provides a comprehensive, field-validated guide to competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis) , the gold-standard chemoproteomic workflow for covalent drug discovery.

Mechanistic Foundations: The Causality of Cysteine Targeting

Why focus on cysteine? Although cysteine is one of the least abundant amino acids in the human proteome (comprising ~2% of residues), it is highly enriched in functional sites such as enzyme active sites, allosteric regulatory pockets, and protein-protein interaction interfaces.

The microenvironment of these functional pockets often features positively charged residues or hydrogen-bond networks that lower the intrinsic pKa of the cysteine thiol (normally ~8.3) to physiological pH (~7.4) or lower. This creates a hyper-reactive thiolate anion. Iodoacetamide-alkyne (IA-alkyne) probes are specifically designed to exploit this causality: when applied at low micromolar concentrations, IA-alkyne avoids stochastic labeling of all cysteines and selectively alkylates these hyper-reactive, functional cysteines via an SN2 mechanism[2].

Mechanism Protein Protein with Hyper-reactive Cysteine (Low pKa) Alkylation SN2 Alkylation Protein->Alkylation Probe Iodoacetamide-Alkyne (IA-Alkyne) Probe->Alkylation Adduct Covalent Thioether Adduct with Alkyne Handle Alkylation->Adduct

Mechanism of Cysteine Alkylation by IA-Alkyne Probes

The Competitive isoTOP-ABPP Workflow: A Self-Validating System

To discover covalent ligands, we employ a competitive format of isoTOP-ABPP. The logic is based on steric occlusion: if a small-molecule covalent ligand binds to a specific cysteine, it prevents the subsequent binding of the IA-alkyne probe.

To make this assay a self-validating system , we utilize Heavy and Light isotopically labeled cleavable tags. Mass spectrometry (MS) is inherently non-quantitative across different runs due to ionization suppression. By tagging the Control (DMSO) proteome with a Heavy isotope and the Treated (Ligand) proteome with a Light isotope, we can mix the samples 1:1 prior to enrichment. Both states undergo identical sample preparation and ionization, eliminating technical variance. The resulting Heavy/Light (H/L) MS1 peak ratio directly quantifies target engagement.

Workflow Start Native Proteome (Cell Lysate) Split Split Sample Start->Split Control Control (DMSO) Split->Control Treated Treated (Covalent Ligand) Split->Treated ProbeC Label with IA-Alkyne Probe (Binds all free reactive Cys) Control->ProbeC ProbeT Label with IA-Alkyne Probe (Binds remaining free Cys) Treated->ProbeT ClickC CuAAC Click Chemistry (Heavy Isotope Tag) ProbeC->ClickC ClickT CuAAC Click Chemistry (Light Isotope Tag) ProbeT->ClickT Combine Combine Samples 1:1 ClickC->Combine ClickT->Combine Enrich Streptavidin Enrichment & On-Bead Trypsin Digest Combine->Enrich TEV TEV Protease Cleavage (Releases probe-modified peptides) Enrich->TEV LCMS LC-MS/MS Analysis & Quantification (H/L Ratio) TEV->LCMS

Competitive isoTOP-ABPP Workflow for Covalent Ligand Discovery

Step-by-Step Methodology: Competitive isoTOP-ABPP

Step 1: Native Proteome Preparation

Causality Check: Proteins must remain folded. Denaturing the proteome destroys the local microenvironments that dictate cysteine hyper-reactivity, rendering the assay biologically irrelevant.

  • Harvest cells (e.g., MDA-MB-231 or primary T-cells) and wash with cold PBS.

  • Lyse cells using Dounce homogenization or probe sonication in cold PBS (pH 7.4) without detergents or denaturants.

  • Centrifuge at 100,000 × g for 45 minutes to separate the soluble proteome from the membrane fraction. Adjust protein concentration to 2 mg/mL.

Step 2: Covalent Ligand Competition
  • Split the proteome into two equal aliquots (e.g., 1 mg each).

  • Control: Treat with DMSO vehicle.

  • Treated: Treat with the electrophilic covalent ligand (e.g., 50 µM).

  • Incubate both samples for 1 hour at 37°C to allow covalent bond formation.

Step 3: Probe Labeling
  • Add IA-alkyne probe to both samples at a final concentration of 100 µM.

  • Incubate for 1 hour at room temperature in the dark. (Note: IA-alkyne will alkylate any reactive cysteines that were NOT engaged by the covalent ligand in Step 2).

Step 4: CuAAC Click Chemistry

Causality Check: We use Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a multifunctional tag containing a biotin moiety (for enrichment), a TEV protease recognition sequence (for specific elution), and an isotopic mass tag (Heavy/Light).

  • To the Control sample, add the Heavy Azide-TEV-Biotin tag (100 µM).

  • To the Treated sample, add the Light Azide-TEV-Biotin tag (100 µM).

  • Initiate the click reaction by adding TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).

  • Incubate for 1 hour at room temperature.

Step 5: Enrichment and On-Bead Digestion
  • Combine the Control and Treated samples in an exact 1:1 ratio.

  • Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents.

  • Resuspend the protein pellet in 1.2% SDS/PBS and boil to denature (ensuring all biotin tags are accessible).

  • Dilute to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (SDS, urea, PBS) to remove all non-covalently bound proteins.

  • Perform on-bead digestion with Trypsin overnight at 37°C. Wash away the resulting non-probe-modified tryptic peptides.

Step 6: TEV Cleavage and LC-MS/MS

Causality Check: Boiling streptavidin beads releases immense amounts of background protein, suppressing target MS signals. TEV protease specifically cleaves the engineered tag, releasing only the probe-modified peptides into the supernatant for ultra-pure MS analysis.

  • Incubate the washed beads with TEV protease (50 µg) in TEV buffer overnight at 29°C.

  • Collect the supernatant containing the isotopically tagged, probe-modified peptides.

  • Analyze via multidimensional LC-MS/MS (e.g., Orbitrap platform).

Data Presentation and Interpretation

The primary output of an isoTOP-ABPP experiment is the Competition Ratio (


), defined as the MS1 peak intensity of the Heavy (Control) peptide divided by the Light (Treated) peptide. High-throughput platforms like SLC-ABPP have scaled this to profile over 8,000 reactive cysteines simultaneously[3].
Table 1: Interpreting isoTOP-ABPP Quantitative Data

-Value (Heavy/Light)
Target Engagement (%)Mechanistic InterpretationRecommended Next Steps

~0%Off-Target / No Binding: The ligand did not compete with the probe.Ignore for this specific ligand; cysteine remains available.

33% - 66%Partial Binding: Weak affinity or incomplete reaction kinetics.Optimize ligand structure (SAR) or increase incubation time.


Strong Target Engagement: The ligand successfully outcompeted the probe.Validate as a liganded hit. Proceed to biological functional assays.

NegativeLigand-Induced Hyper-reactivity: Ligand binding elsewhere altered the protein conformation, increasing this cysteine's reactivity.Investigate potential allosteric modulation or conformational shifts.

Self-Validating Controls & Troubleshooting

To ensure absolute trustworthiness in your chemoproteomic data, the following controls must be integrated into the experimental design:

  • Non-Electrophilic Analog Control: Covalent ligands consist of a binding scaffold and a reactive warhead (e.g., acrylamide). Always run a parallel isoTOP-ABPP experiment using an analog where the warhead is deactivated (e.g., propanamide). If the

    
    -value remains 
    
    
    
    with the inactive analog, the competition is due to non-covalent steric shielding rather than covalent modification[1].
  • Click Chemistry Efficiency (In-Gel Fluorescence): Before committing to expensive LC-MS/MS runs, validate probe labeling and click chemistry efficiency. Run a small aliquot of the click-reacted proteome (using a fluorophore-azide instead of biotin-azide) on an SDS-PAGE gel and scan for in-gel fluorescence. A robust, smeared banding pattern indicates successful proteome-wide labeling.

References

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). URL: [Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). URL: [Link]

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology 39, 630–641 (2021). URL: [Link]

Sources

Synthesis and Application of Clickable Fluorosulfate Probes for Target Identification: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Covalent Probes in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, the ability to identify and validate novel protein targets is paramount. Covalent chemical probes have emerged as powerful tools in this endeavor, offering a means to form stable, irreversible bonds with their protein targets.[1] This contrasts with traditional non-covalent inhibitors, which bind reversibly and can be limited by issues such as short-lived target engagement and challenges in targeting shallow binding pockets.[2][3] Among the expanding arsenal of electrophilic "warheads" used in covalent probe design, the fluorosulfate group has garnered significant attention due to its unique reactivity profile and stability.[4][5]

This technical guide provides a comprehensive overview of the synthesis and application of clickable fluorosulfate probes for the identification of protein targets in complex biological systems. We will delve into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provide detailed, field-proven protocols for probe synthesis and proteomic workflows, and offer insights into the critical experimental choices that ensure success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their research.

The Chemistry of Engagement: Understanding the Fluorosulfate Warhead

The utility of fluorosulfate probes is rooted in the principles of SuFEx chemistry, a concept that has rapidly found its place within the "click chemistry" paradigm.[6][7][8] The sulfur(VI)-fluoride bond is remarkably stable in aqueous environments, rendering the probes biocompatible and preventing non-specific reactions.[5][9] However, within the unique microenvironment of a protein's binding pocket, the fluorosulfate moiety can be activated to react with nucleophilic amino acid residues.[4][10]

The reactivity of the fluorosulfate is highly dependent on the local protein context.[4] Proximity to basic amino acid residues can lower the pKa of nearby nucleophiles, enhancing their reactivity towards the electrophilic sulfur center.[4][11] This "proximity-enabled" reactivity is a key feature of fluorosulfate probes, contributing to their target specificity.[12] While initially recognized for their reactivity with serine proteases, it is now established that fluorosulfates can form covalent bonds with a range of nucleophilic residues, including tyrosine, lysine, serine, and histidine.[4][9][10] This broad targeting scope significantly expands the portion of the proteome that can be interrogated with these probes.[5]

SuFEx_Mechanism Probe Aryl Fluorosulfate Probe (Ar-O-SO2F) Binding Non-covalent Binding (Proximity-Enabled) Probe->Binding Initial Recognition Protein Protein Target Protein->Binding Nucleophile Nucleophilic Residue (Tyr, Lys, Ser, His) Covalent_Adduct Covalent Adduct (Ar-O-SO2-Nu-Protein) Nucleophile->Covalent_Adduct Binding->Covalent_Adduct SuFEx Reaction HF HF Covalent_Adduct->HF Byproduct Target_ID_Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: Analysis Lysate Cell Lysate or Intact Cells Labeled_Proteome Probe-Labeled Proteome Lysate->Labeled_Proteome Probe Clickable Fluorosulfate Probe Probe->Labeled_Proteome Tagged_Proteome Biotinylated Proteome Labeled_Proteome->Tagged_Proteome CuAAC or SPAAC Reporter_Tag Reporter Tag (e.g., Biotin-Azide) Reporter_Tag->Tagged_Proteome Enrichment Streptavidin Enrichment Tagged_Proteome->Enrichment Digestion On-Bead or In-Solution Digestion Enrichment->Digestion Peptides Enriched Peptides Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Database Searching & Protein Identification LC_MS->Data_Analysis Target_Proteins Identified Target Proteins Data_Analysis->Target_Proteins

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7). This compound is a critical electrophilic intermediate widely utilized in the synthesis of saccharin derivatives, benzothiadiazine 1,1-dioxides, and various pharmaceutical libraries[1],[2].

Due to the inherent instability of diazonium intermediates and the moisture-sensitive nature of sulfonyl chlorides, researchers frequently encounter low yields, hydrolysis, and dangerous gas-handling challenges. This guide is structured by our Senior Application Scientists to provide mechanistic troubleshooting, self-validating protocols, and scalable solutions.

Mechanistic Workflow & Failure Analysis

The most reliable route to synthesize methyl 2-(chlorosulfonyl)benzoate is the Sandmeyer-type chlorosulfonation (Meerwein reaction) of methyl anthranilate[3]. Understanding the electron transfer cascade is critical for troubleshooting. The reaction relies on a delicate redox cycle where Cu(II) is reduced by sulfur dioxide to Cu(I), which then initiates the radical decomposition of the diazonium salt[4].

G A Methyl Anthranilate B Diazonium Salt A->B NaNO2, HCl < 5 °C C Aryl Radical B->C CuCl2, SO2 - N2 F Phenol By-product B->F T > 5 °C H2O D Arylsulfonyl Radical C->D + SO2 E Methyl 2-(chlorosulfonyl)benzoate D->E + Cl• (from CuCl2) G Sulfonic Acid E->G H2O exposure

Mechanistic pathway of Sandmeyer chlorosulfonation highlighting critical failure points.

Troubleshooting Guides & FAQs

Q1: My reaction yields a significant amount of methyl salicylate (phenol by-product) instead of the desired sulfonyl chloride. What is causing this? A1: Causality: Diazonium salts are highly unstable. If the internal temperature rises above 5 °C during diazotization, the diazonium cation undergoes a unimolecular decomposition (SN1-like pathway) to form a highly reactive aryl cation. In the aqueous acidic medium, water rapidly traps this cation, yielding the phenol by-product. Solution: Ensure aggressive cooling. The addition of sodium nitrite must be strictly rate-controlled to maintain the internal temperature between -5 °C and 5 °C.

Q2: The Sandmeyer step produces a mixture of the target sulfonyl chloride and its corresponding sulfonic acid. How can I prevent product hydrolysis? A2: Causality: Sulfonyl chlorides are highly electrophilic. Once formed in the aqueous/acidic Sandmeyer mixture, they are highly susceptible to nucleophilic attack by water, reverting to the sulfonic acid. Solution: Implement a biphasic reaction system (e.g., Dichloromethane/Water). By running the coupling step in the presence of an immiscible organic solvent, the newly formed methyl 2-(chlorosulfonyl)benzoate immediately partitions into the organic layer, kinetically shielding it from the aqueous phase.

Q3: Handling gaseous SO2 is a major safety and regulatory hurdle in our facility. Are there viable alternatives that maintain high yields? A3: Causality: SO2 is required to trap the aryl radical. If the local concentration of SO2 is too low, the aryl radical will abstract a hydrogen atom from the solvent, leading to deamination (yielding methyl benzoate). Solution: You can generate SO2in situ by using a saturated aqueous solution of sodium bisulfite (NaHSO3) or sodium sulfite in the presence of concentrated HCl[5]. Alternatively, DABSO (DABCO-bis(sulfur dioxide)) can be used as a bench-stable solid surrogate for small-scale library synthesis.

Q4: The reaction stalls at the diazonium stage; no nitrogen gas evolves when I mix it with the SO2/CuCl2 solution. A4: Causality: The catalytic cycle requires Cu(I) to transfer an electron to the diazonium salt. When using CuCl2 (Cu(II)), it must first be reduced in situ by SO2 to form the active Cu(I) species. If the solution is not fully saturated with SO2, this reduction fails, and the radical chain cannot initiate. Solution: Ensure the receiving solution is thoroughly saturated with SO2 (or NaHSO3/HCl) before adding the copper catalyst. If the reaction remains sluggish, spike the mixture with 5 mol% of CuCl (Cu(I)) to jump-start the catalytic cycle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Biphasic Batch Synthesis (Standard Laboratory Scale)

This method utilizes in situ SO2 generation to bypass the need for toxic gas cylinders.

Step 1: Diazotization

  • Suspend methyl anthranilate (1.0 eq, 100 mmol) in a mixture of concentrated HCl (3.5 eq) and water (50 mL). Cool the mechanically stirred suspension to 0 °C using an ice-salt bath.

  • Add a solution of NaNO2 (1.1 eq, 110 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint 1: The suspension will clarify into a pale-yellow solution. Spot the reaction mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the amine. Destroy excess HNO2 with sulfamic acid until the starch-iodide test is negative.

Step 2: Sandmeyer Chlorosulfonation

  • In a separate, oversized reactor, prepare a mixture of saturated aqueous NaHSO3 (3.0 eq) and dichloromethane (DCM, 100 mL). Add CuCl2 dihydrate (0.1 eq). Cool to 0 °C.

  • Transfer the cold diazonium solution dropwise into the vigorously stirred biphasic mixture.

  • Validation Checkpoint 2: Immediate and vigorous effervescence (N2 gas evolution) must occur upon each drop. The DCM layer will begin to turn yellow/green. If gas evolution stops, halt the addition and verify the pH (must be acidic to generate SO2).

  • Allow the reaction to warm to room temperature and stir for 1 hour after addition is complete.

Step 3: Isolation

  • Separate the phases. Extract the aqueous layer with DCM (2 × 50 mL).

  • Wash the combined organic layers with ice-cold water (50 mL) and brine (50 mL).

  • Validation Checkpoint 3: Dry the organic layer thoroughly over anhydrous Na2SO4. Any residual water will cause the product to slowly hydrolyze during concentration, releasing HCl gas.

  • Evaporate the solvent under reduced pressure (bath temp < 30 °C) to yield the product as a white to pale-pink crystalline solid. Store under an inert atmosphere at -20 °C.

Protocol B: Continuous Flow Synthesis (Scale-Up / Process Chemistry)

Continuous flow significantly mitigates the explosive hazards of diazonium salts and the toxicity of SO2 by minimizing the reactor volume at any given time[5].

  • System Setup: Configure two tubular reactors in series. Reactor 1 (Diazotization) is maintained at 0–5 °C. Reactor 2 (Coupling) is packed with 3 mm copper spheres (acting as the catalyst) and heated to 100 °C under back-pressure[5].

  • Feed Streams:

    • Stream A: Methyl anthranilate in 35 wt% HCl.

    • Stream B: 30 wt% aqueous NaNO2.

    • Stream C: Saturated NaHSO3 and DCM.

  • Execution: Pump Streams A and B into Reactor 1 (Residence time: 100 s). The effluent is immediately mixed with Stream C and passed through Reactor 2 (Residence time: 90 s)[5].

  • Validation: The continuous effluent is collected, phase-separated, and the DCM layer is evaporated to yield the product in >94% yield[5].

Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes based on the chosen synthetic methodology, allowing researchers to select the optimal route based on their equipment capabilities.

Synthesis MethodReagents & CatalystTemp (°C)Yield (%)Purity (%)Primary Failure Mode
Traditional BatchSO2 gas, CuCl2, AcOH0 to 2065 - 75~90Hydrolysis to sulfonic acid
Biphasic BatchNaHSO3, HCl, CuCl2, DCM/H2O0 to 2578 - 85> 95Phenol formation (temperature spikes)
Continuous FlowNaNO2, NaHSO3, Cu spheres, DCM80 - 10090 - 94> 98Pump cavitation / line blockage

Note: Purity is typically assessed via quantitative NMR (qNMR) or derivatization to the corresponding stable sulfonamide prior to HPLC analysis, as the sulfonyl chloride degrades on standard reverse-phase LCMS columns.

References

  • Methyl 2-(chlorosulfonyl)
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: MDPI URL
  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide Source: MDPI URL
  • JMC Saccharin - Impurity-Free Process Source: KISCO URL

Sources

optimizing reaction conditions for protein labeling with fluorosulfates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for SuFEx Protein Labeling . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a deep, mechanistic understanding of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—specifically utilizing aryl fluorosulfates (OSF).

Unlike traditional highly reactive electrophiles, fluorosulfates are "latent" warheads. They do not react indiscriminately; instead, they require specific protein microenvironments to trigger covalent bond formation[1]. This guide bridges the gap between theoretical SuFEx chemistry and practical, bench-level execution, providing self-validating protocols, quantitative data, and targeted troubleshooting.

The Causality of Fluorosulfate Reactivity

To optimize your labeling conditions, you must first understand why fluorosulfates behave the way they do.

Aryl sulfonyl fluorides (SF) are highly electrophilic and can react with a broad spectrum of nucleophilic residues (Tyr, Lys, Ser, Thr, Cys, His) under standard conditions[1]. In contrast, aryl fluorosulfates (OSF) possess significantly lower intrinsic reactivity due to oxygen-mediated resonance stabilization of the sulfur atom[2].

The Proximity-Driven Activation Mechanism: For an OSF probe to react, it must first bind reversibly to a protein pocket that provides a highly specific microenvironment[1]. This environment typically requires:

  • A Nucleophile: Usually the phenol of a Tyrosine (Tyr), the imidazole of a Histidine (His), or occasionally a Lysine (Lys) or non-catalytic Serine (Ser)[2][3].

  • A pKa Perturber: Proximal basic residues (e.g., Arg, Lys, His) that lower the pKa of the target nucleophile, rendering it more reactive at physiological pH[1].

  • Fluoride Departure Assistance: Hydrogen bonding networks that activate the sulfur-fluorine bond and facilitate the departure of the fluoride ion[2].

SuFEx_Mechanism A Aryl Fluorosulfate Probe (Latent Electrophile) B Protein Binding Pocket (Reversible Binding) A->B Incubation C Microenvironment Activation (H-bonding to F, pKa shift) B->C Proximity Effect D Nucleophilic Attack (Tyr, Lys, His) C->D Activation E Covalent Adduct Formation (Irreversible) D->E Fluoride Release

Caption: SuFEx activation pathway of latent fluorosulfate probes in protein microenvironments.

Quantitative Data: Warhead Comparison

Understanding the physicochemical differences between SF and OSF warheads is critical for selecting the right probe for your chemoproteomic workflow.

Table 1: Reactivity and Stability Profiles of SuFEx Warheads

PropertySulfonyl Fluoride (SF)Aryl Fluorosulfate (OSF)Mechanistic Causality
Intrinsic Electrophilicity HighLowOSF sulfur is stabilized by oxygen-mediated resonance, reducing background reactivity[2].
Preferred Target Residues Tyr (~60%), Lys, Ser, Thr, Cys, His[1][3]Tyr (~50%), His (~50%), rare Lys/Ser[3]OSF requires strict microenvironmental activation (pKa perturbation), limiting its target scope[1].
Aqueous Stability (pH 7.4) Moderate (Prone to slow hydrolysis)Excellent (>24h stability)[2][4]The chemical inertness of the OSF group prevents spontaneous hydrolysis in neutral buffers or serum[4].
Off-Target Proteome Labeling High (Thousands of adducts)[3]Minimal (Hundreds of adducts)[3]OSF's latency ensures it only reacts when a perfect thermodynamic and structural match is achieved[1][3].

Self-Validating Experimental Protocols

Protocol A: In Vitro Target Protein Labeling with OSF Probes

This protocol is designed to validate the direct engagement of your purified target protein by a fluorosulfate probe.

  • Buffer Exchange: Dialyze the purified recombinant protein into a compatible buffer (e.g., PBS, pH 7.4–7.8). Note: While OSF is stable against primary amines, avoiding Tris prevents any theoretical competition during extended incubations.

  • Probe Preparation: Dissolve the OSF probe in anhydrous DMSO. Ensure the final DMSO concentration in the reaction mixture remains below 2% v/v to prevent protein unfolding, which would destroy the 3D microenvironment required for SuFEx activation.

  • Reaction: Incubate 5 µM of the target protein with 25–50 µM of the OSF probe at 37°C for 2 to 4 hours.

  • Validation (Self-Correction Step): Run a parallel control using a denatured version of your protein (boil for 5 mins at 95°C prior to probe addition). Because OSF requires a folded 3D pocket for activation[1], the denatured control must show zero labeling. If the denatured control shows labeling, your probe is non-specifically reactive or degraded.

  • Analysis: Analyze via intact LC-MS to observe the mass shift corresponding to the probe mass minus the fluoride ion (Loss of 19 Da).

Protocol B: Chemoproteomic Profiling (Inverse Drug Discovery)

For identifying unknown protein targets of an OSF-alkyne probe in whole-cell lysates[2][3].

  • Lysate Preparation: Lyse cells in PBS (pH 7.4) containing EDTA-free protease inhibitors. Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Labeling: Add 10–20 µM of the OSF-alkyne probe. Incubate at 37°C for 3 hours.

  • CuAAC Click Chemistry: To 1 mL of labeled lysate, sequentially add: 100 µM Azide-PEG-Biotin, 1 mM TCEP (freshly prepared), 100 µM TBTA (or THPTA), and 1 mM CuSO4. Vortex gently and react for 1 hour at room temperature.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 5 mins to precipitate proteins and remove unreacted click reagents.

  • Enrichment & Digestion: Wash the protein pellet with cold methanol, resuspend in 1% SDS, and dilute to 0.2% SDS with PBS. Incubate with Streptavidin agarose beads for 2 hours. Wash beads stringently, reduce (DTT), alkylate (IAA), and perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS: Analyze the resulting peptides to map the specific Tyr or His residues modified by the fluorosulfate[3].

Chemoproteomic_Workflow A 1. Native Cell Lysate (Maintains 3D Pockets) B 2. OSF-Alkyne Incubation (Context-Dependent Labeling) A->B C 3. CuAAC Click Chemistry (Azide-Biotin Addition) B->C D 4. Streptavidin Enrichment (Isolate Adducts) C->D E 5. On-Bead Trypsin Digestion (Peptide Generation) D->E F 6. LC-MS/MS Analysis (Sequence Identification) E->F G 7. Target & Residue Mapping (Tyr/His Identification) F->G

Caption: Step-by-step chemoproteomic workflow for identifying fluorosulfate protein targets.

Troubleshooting & FAQs

Q: Why is my fluorosulfate probe failing to label my target protein, even though the sulfonyl fluoride (SF) analog works perfectly? A: This is the most common issue when transitioning to OSF chemistry. The SF warhead is highly electrophilic and will force a reaction with surface nucleophiles[2]. The OSF warhead is latent. If your OSF probe isn't labeling, it means the binding pocket lacks the necessary catalytic microenvironment (e.g., a proximal basic residue to lower the target Tyr/His pKa, or a hydrogen bond donor to assist fluoride departure)[1][2]. You may need to optimize the non-covalent binding affinity of your probe scaffold to increase residence time, allowing the slow SuFEx reaction to occur[2].

Q: I am observing excessive background labeling in my whole-proteome lysate. How do I optimize selectivity? A: OSF probes are generally highly selective, yielding far fewer unique adducts than SF probes[3]. If background is high, check your lysate pH. At pH > 8.5, surface tyrosines begin to deprotonate artificially, bypassing the need for microenvironment activation and increasing non-specific SuFEx reactivity. Ensure your buffer is strictly maintained at pH 7.4–7.8. Additionally, ensure your probe concentration does not exceed 50 µM, as extreme concentrations can drive non-specific interactions.

Q: Can I use buffers containing primary amines (like Tris) or reducing agents (like DTT/BME) during the labeling step? A: Yes, one of the major advantages of fluorosulfates is their exceptional chemical stability[4]. Unlike NHS esters or maleimides, OSF groups do not react with free aqueous amines or thiols under standard physiological conditions[1][4]. However, for the cleanest downstream LC-MS/MS analysis, it is best practice to use amine-free buffers (like PBS or HEPES) to prevent any trace side-reactions over extended incubations.

Q: My LC-MS data shows a mass shift of +80 Da instead of the expected probe adduct. What happened? A: A mass shift of +80 Da indicates sulfation (addition of SO3). This occurs when the OSF probe forms the initial covalent adduct, but the resulting sulfonate ester linkage undergoes protein-mediated hydrolysis[2]. This has been documented with certain proteins (e.g., Transthyretin), where the microenvironment that catalyzes the SuFEx reaction also catalyzes the subsequent hydrolysis of the adduct, leaving a permanent sulfate group on the target residue[2].

References

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal Source: Angewandte Chemie International Edition (via NIH PMC) URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:[Link]

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Emerging Utility of Fluorosulfate Chemical Probes Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: Stanford Medicine URL:[Link]

Sources

enhancing the selectivity of covalent probes for specific amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Covalent Probe Selectivity Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the dual-edged sword of covalent pharmacology: achieving irreversible target engagement without succumbing to rampant off-target toxicity.

Designing a selective covalent probe is not merely about finding a reactive "warhead." It requires a delicate orchestration of non-covalent recognition (


) and precisely tuned electrophilic reactivity (

). Below, you will find our advanced troubleshooting guide, mechanistic insights, and self-validating protocols designed to help you engineer exquisite selectivity into your chemical probes.

The Causality of Covalent Selectivity

To troubleshoot off-target labeling, we must first understand the kinetics of covalent inhibition. The selectivity of a probe is governed by a two-step process: initial reversible binding followed by irreversible bond formation. If your warhead is too reactive, the reaction becomes diffusion-controlled, bypassing the need for specific non-covalent recognition and leading to proteome-wide toxicity.

G E Target Protein (E) EI Reversible Complex (E·I) E->EI k_on I Covalent Probe (I) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Kinetic model of covalent inhibition highlighting the transition from reversible binding to covalent adduct.

Troubleshooting Q&A: Warhead Tuning & Target Engagement

Q1: My cysteine-targeted acrylamide probe is labeling too many off-targets. How can I improve its selectivity without losing target engagement? A: You are likely suffering from high intrinsic electrophilicity. To fix this, apply steric tuning to your warhead. By increasing the steric bulk of the electrophile, you create a kinetic barrier that only the specific geometry of your target's active site can overcome. For instance, elaborating a fumarate electrophile to a tert-butyl (t-Bu) fumarate ester on an Ibrutinib scaffold abolished time-independent off-target reactivity, reducing protein off-targets from 247 down to just 7, while fully maintaining BTK engagement[1]. The bulky t-Bu group sterically excludes off-targets that lack a perfectly accommodating pocket[1].

Q2: I want to target a catalytic lysine, but its inherent nucleophilicity is poor at physiological pH. What warhead chemistry should I use? A: Unlike cysteine, lysine is typically protonated at physiological pH (pKa ~10.5). For a lysine to be reactive, its local microenvironment must shift its pKa down by approximately 3 units. To exploit this, utilize "in situ interaction upgradation" using aromatic or phenolic esters[2]. Recent developments in lysine-targeted covalent inhibitors for PI3Kδ (e.g., Compound A11) demonstrate that phenolic esters first form strong hydrogen bonds with the target lysine (Lys779)[2]. Once positioned, the local environment catalyzes the rapid "upgradation" from an H-bond to a covalent amide bond, yielding high bioactivity and exquisite kinase selectivity[3].

Q3: Can we selectively target tyrosine residues across the proteome, given their low nucleophilicity compared to cysteine? A: Yes, by utilizing Sulfur-Triazole Exchange (SuTEx) chemistry . Historically, targeting tyrosine required highly reactive, promiscuous electrophiles like sulfonyl fluorides. SuTEx utilizes a triazole leaving group to activate nucleophilic substitution specifically on tyrosine residues[4]. Modifications to this triazole leaving group can furnish sulfonyl probes with a ~5-fold enhanced chemoselectivity for tyrosines over other nucleophilic amino acids[5]. This biocompatible chemistry allows for the profiling and liganding of over 10,000 functional tyrosine sites in lysates and live cells[6].

Q4: How do I rigorously validate the proteome-wide selectivity of my new covalent probe? A: Western blotting and simple pull-downs are biased and lack the resolution to identify the exact site of off-target labeling. You must use Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) [7]. This mass spectrometry-based method quantifies the intrinsic reactivity of amino acid residues proteome-wide by competing your probe against a broad-spectrum reactive tag[8].

Data Presentation: Warhead Selection Guide

Use the following empirically validated parameters to select the appropriate warhead chemistry for your target amino acid.

Target Amino AcidWarhead ClassSelectivity StrategyIntrinsic ReactivityPrimary Application
Cysteine AcrylamideNon-covalent scaffold optimizationHighStandard kinase inhibitors
Cysteine t-Bu Fumarate EsterSteric exclusion of off-targetsLow/ModerateHighly selective BTK probes
Lysine Phenolic/Aromatic EstersIn situ H-bond to covalent upgradationLow (Requires pKa shift)PI3Kδ and kinase catalytic lysines
Tyrosine Sulfonyl-Triazole (SuTEx)Triazole leaving group tuningModerateGlobal phosphotyrosine profiling
Serine FluorophosphonatesLipid core / Aryl ester tuningVery HighSerine hydrolase profiling

Experimental Protocol: Competitive isoTOP-ABPP Workflow

To ensure your probe is a self-validating system, follow this step-by-step methodology for competitive isoTOP-ABPP. This protocol determines the exact cellular targets and evaluates the promiscuity of your electrophilic small molecules[9].

Step 1: In Situ Proteome Labeling Treat live cells (e.g., HEK-293T) at 80% confluence with your covalent probe (Experimental) or DMSO (Control) for 2 hours in serum-free media[10]. Causality: This captures target engagement in the native conformation, preserving local pKa shifts and protein-protein interactions.

Step 2: Broad-Spectrum Chasing & Lysis Harvest and lyse cells by sonication in ice-cold PBS. Treat both lysates with a broad-spectrum reactive probe (e.g., 100 µM Iodoacetamide-alkyne for cysteine) for 1 hour to label all remaining unengaged reactive residues[7]. Validation Checkpoint: Before proceeding, run a 20 µL aliquot on an SDS-PAGE gel using a fluorophore-azide click reaction. If the DMSO lane does not show robust, proteome-wide fluorescent labeling, your broad-spectrum probe has degraded. Do not proceed to MS.

Step 3: CuAAC Click Chemistry Conjugate the alkyne-labeled proteins to isotopically differentiated TEV-biotin tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8]. Use the "Light" isotopic tag for the probe-treated sample and the "Heavy" tag for the DMSO control[9].

Step 4: Enrichment and On-Bead Digestion Combine the heavy and light lysates in a strict 1:1 ratio. Enrich the biotinylated proteins on streptavidin agarose beads. Wash stringently (SDS, urea, PBS) to remove all non-covalently bound proteins. Perform on-bead trypsin digestion to cleave the proteins into peptides[8].

Step 5: Orthogonal Cleavage and LC-MS/MS Analysis Release the covalently modified peptides from the beads using TEV protease[8]. Analyze the released peptides via multidimensional LC-MS/MS. Calculate the Heavy/Light ratio (R-value) for each peptide peak; an R-value > 4.0 indicates highly selective target engagement by your probe[7].

G Step1 1. Live Cell / Lysate Incubation (Probe vs. DMSO) Step2 2. Broad-Spectrum Labeling (IA-Alkyne) Step1->Step2 Step3 3. CuAAC Click Chemistry (Isotopic TEV-Biotin Tags) Step2->Step3 Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Step5 5. TEV Cleavage & LC-MS/MS Analysis Step4->Step5

Workflow for competitive isoTOP-ABPP to validate proteome-wide covalent probe selectivity.

References

1.[2] Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation. PubMed / nih.gov. URL: 2.[3] Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation | Journal of Medicinal Chemistry. ACS Publications. URL: 3.[1] Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv. URL: 4.[5] Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. PubMed / nih.gov. URL: 5.[6] Global targeting of functional (phospho)tyrosines using sulfur-triazole exchange chemistry | The Journal of Immunology. Oxford Academic. URL: 6.[9] Reactive-cysteine profiling for drug discovery. PMC - NIH. URL: 7.[4] Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. PubMed / nih.gov. URL: 8.[10] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. URL: 9.[7] Proteome-wide covalent ligand discovery in native biological systems. Vividion Therapeutics. URL: 10.[8] Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. URL:

Sources

addressing the stability issues of sulfonyl fluoride compounds in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx & Sulfonyl Fluoride Technical Support Center: Troubleshooting Aqueous Stability

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of sulfonyl fluorides (SFs) in aqueous and biological media. While [4] is celebrated for its remarkable stability-reactivity balance, the S–F bond is not invincible. Without proper structural tuning and environmental control, spontaneous hydrolysis and off-target reactions can compromise your drug discovery assays.

This guide provides a deep dive into the causality of SF instability, self-validating protocols for stability assessment, and actionable troubleshooting strategies for drug development professionals.

Part 1: The Causality of Sulfonyl Fluoride Stability

Sulfonyl fluorides are uniquely stable compared to their sulfonyl chloride counterparts because fluoride is a poor leaving group, and the S–F bond strongly resists heterolytic cleavage and reduction. However, in aqueous media, spontaneous hydrolysis can still occur, converting the active electrophilic warhead into an inert sulfonate dead-end.

The stability of the S–F bond is governed by a delicate interplay of electronic and steric factors. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur center, accelerating nucleophilic attack by water. Conversely, introducing steric bulk—particularly at the ortho positions of aryl sulfonyl fluorides—creates a kinetic shield. This shield physically blocks water molecules and serum proteins from accessing the sulfur center, drastically extending the compound's half-life in physiological buffers without preventing target-specific spatial activation.

G SF Sulfonyl Fluoride (R-SO2F) Water H2O / OH- (Aqueous Media) SF->Water Background Reaction Target Target Protein (Tyr/Lys Residue) SF->Target Spatial Activation Hydrolysis Spontaneous Hydrolysis Water->Hydrolysis Slow at pH 7 SuFEx SuFEx Click Reaction Target->SuFEx Sulfonate Sulfonate (R-SO3-) Inactive Dead-End Hydrolysis->Sulfonate Conjugate Stable Covalent Adduct (R-SO2-Protein) SuFEx->Conjugate F- displacement

Target-specific SuFEx conjugation versus background aqueous hydrolysis.

Part 2: Data Presentation - Structural Tuning for Stability

To design a robust covalent probe, you must balance reactivity with survivability. The table below summarizes how substitution patterns dictate the aqueous and metabolic stability of aryl sulfonyl fluorides.

Substitution PatternElectronic EffectSteric ShieldingAqueous Half-Life (PBS, pH 7.4)Suitability for In Vivo Assays
Unsubstituted (Phenyl-SO₂F)NeutralLowModerate (~12-24 hours)Fair
4-Fluoro (4-F-Phenyl-SO₂F)Electron-WithdrawingLowFast (< 4 hours)Poor (Rapid Hydrolysis)
4-Methyl (4-CH₃-Phenyl-SO₂F)Electron-DonatingLowModerate (~24-48 hours)Fair to Good
2,4,6-Triisopropyl Neutral / EDGVery HighExtremely Stable (> 7 days)Excellent

Data synthesized from in vitro metabolic stability investigations of aryl sulfonyl fluorides.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my sulfonyl fluoride degrade rapidly in my cellular assay buffer but remains stable in DMSO? A1: The S–F bond is highly sensitive to pH and specific buffer compositions. While stable in aprotic solvents like DMSO, exposure to basic aqueous conditions (pH > 7.5) [3]. Furthermore, amine-based buffers (like Tris) can act as competitive nucleophiles or base catalysts. Solution: Switch to phosphate-buffered saline (PBS) or HEPES at a strictly controlled pH of 7.2–7.4.

Q2: I am targeting a cysteine residue, but my SF-protein adduct disappears over time. Why? A2: Sulfonyl fluorides are generally inappropriate for durable covalent inhibition of cysteine residues. While SFs react rapidly with thiols (like cysteine or N-acetylcysteine), the resulting thiosulfonate adducts are hydrolytically unstable and [2]. Solution: Redesign your warhead to target Tyrosine, Lysine, or Serine residues, which form highly stable [1].

Q3: How can I synthetically tune my SF warhead to survive 24-hour incubation in rat serum? A3: Steric hindrance is your best tool. Unsubstituted aryl sulfonyl fluorides are vulnerable to non-specific enzymatic and nucleophilic attack in serum. By introducing ortho-substituents (e.g., 2,4,6-trisubstitution), you create a steric shield that blocks water and serum proteins from the S(VI) center, while still allowing the warhead to react when spatially activated inside the specific binding pocket of your target protein, [2].

G Start Aqueous SF Instability Detected CheckpH Check Buffer pH Start->CheckpH pHHigh pH > 8.0 (Base-catalyzed hydrolysis) CheckpH->pHHigh pHOk pH 6.5 - 7.5 (Physiological) CheckpH->pHOk AdjustpH Adjust to pH 7.4 or use alternative buffer pHHigh->AdjustpH CheckSterics Evaluate Steric Shielding (Ortho-substituents) pHOk->CheckSterics CheckNucleophiles Check for off-target nucleophiles (e.g., thiols) pHOk->CheckNucleophiles Optimize Stable SuFEx Conjugation AdjustpH->Optimize AddSterics Design 2,4,6-trisubstituted Aryl SF CheckSterics->AddSterics AddSterics->Optimize CheckNucleophiles->Optimize

Workflow for diagnosing and mitigating sulfonyl fluoride instability in aqueous media.

Part 4: Experimental Protocols - Self-Validating Stability Assay

To ensure your experimental choices are grounded in reliable data, you must establish a self-validating system. This LC-MS protocol measures the intrinsic aqueous stability of your SF compound while utilizing an internal control to verify assay sensitivity.

Protocol: LC-MS Quantification of SF Aqueous Half-Life Causality Focus: By running a known fast-hydrolyzing control alongside your novel compound, you validate that any observed stability is an intrinsic property of your molecule, not an artifact of an inactive buffer or an insensitive mass spectrometer.

Step 1: Preparation of Stock Solutions

  • Dissolve your target sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM.

  • Prepare a 10 mM DMSO stock of 4-fluorobenzenesulfonyl fluoride (Positive Control for rapid hydrolysis).

  • Prepare a 10 mM DMSO stock of an internal standard (IS) (e.g., a stable sulfonamide analog).

Step 2: Incubation in Aqueous Media

  • In a glass vial, add 990 µL of PBS (pH 7.4, pre-warmed to 37°C).

  • Spike in 10 µL of the 10 mM SF stock (Final concentration: 100 µM; 1% DMSO).

  • Vortex immediately and place in a 37°C shaking incubator.

  • Repeat this setup in a separate vial for the Positive Control.

Step 3: Time-Course Sampling and Quenching

  • At designated time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot from the incubation vial.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of the internal standard. Causality: The organic solvent precipitates buffer salts/proteins and instantly arrests hydrolysis, locking in the concentration at that exact time point.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

Step 4: LC-MS Analysis

  • Transfer the supernatant to an LC vial and inject 5 µL onto a C18 reverse-phase column.

  • Monitor the disappearance of the parent SF mass [M+H]+ and the appearance of the corresponding sulfonic acid mass [M-F+OH+H]+.

  • Validation Check: The Positive Control must show >50% degradation within 4 hours. If it does not, your buffer pH may be incorrect, or the MS source is causing in-source fragmentation. Calculate the half-life of your target compound using a standard first-order exponential decay model.

References

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions ChemMedChem (2020) URL: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Molecular Pharmaceutics (2023) URL:[Link]

  • Spontaneous hydrolysis of sulfonyl fluorides The Journal of Organic Chemistry (1970) URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Chemical Science (2023) URL:[Link]

strategies to reduce the promiscuity of sulfonyl fluoride-based warheads

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Covalent Probe & Warhead Troubleshooting Center .

As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in targeted covalent inhibitor (TCI) development: managing the reactivity and selectivity of sulfur(VI) fluoride electrophiles. Sulfonyl fluorides (-SO₂F) are privileged warheads capable of modifying serine, threonine, tyrosine, lysine, histidine, and cysteine residues. However, this broad amino acid reactivity often translates to proteome-wide promiscuity if the probe is not rigorously optimized[1].

This guide provides field-proven strategies, mechanistic troubleshooting, and validated protocols to help you tune your sulfonyl fluoride-based warheads for high-fidelity target engagement.

🔬 Section 1: Frequently Asked Questions (FAQs)

Q1: My sulfonyl fluoride (SF) probe exhibits massive off-target labeling in cellular lysates. How do I determine if this promiscuity is driven by the warhead's intrinsic reactivity or the non-covalent scaffold? A: This is the most critical diagnostic step in covalent probe development. Promiscuity arises either because the electrophile is too "hot" (warhead-driven) or because the reversible binding affinity of your core scaffold is too weak/broad, causing it to dwell in multiple off-target active sites (scaffold-driven).

  • The Fix: Synthesize a non-covalent analog of your probe (e.g., replace the -SO₂F group with a methyl sulfone, -SO₂CH₃, or a sulfonic acid). Perform a competitive Activity-Based Protein Profiling (ABPP) assay using this analog against a broad-spectrum reactive probe. If your non-covalent analog still competes away labeling across multiple bands, your scaffold is promiscuous. If the non-covalent analog is clean but the SF version is promiscuous, your warhead requires attenuation.

Q2: My probe is warhead-driven promiscuous. How can I synthetically attenuate the intrinsic reactivity of the -SO₂F group without losing target engagement? A: You must lower the intrinsic reactivity of the electrophile so that covalent bond formation becomes strictly dependent on the local effective concentration (driven by scaffold binding) and the specific microenvironment of the target nucleophile. There are two primary strategies:

  • Steric Shielding: Introduce substituents at the alpha-position (for aliphatic SFs) or ortho-position (for aryl SFs). Alpha-substituted sulfonyl fluorides (αSFs) alter the trajectory required for nucleophilic attack, effectively shielding the sulfur center from solvent-exposed, non-specific nucleophiles[2].

  • Transition to Fluorosulfates (-OSO₂F): Aryl fluorosulfates are significantly less reactive and display more favorable drug-like properties compared to standard sulfonyl fluorides[3]. They are highly resistant to hydrolysis and typically require a specific enzymatic microenvironment (e.g., a hydrogen-bond network that activates the leaving group) to undergo Sulfur Fluoride Exchange (SuFEx).

Q3: My SF inhibitor hydrolyzes rapidly in my biochemical assay buffer before it can engage the target. What is causing this? A: Sulfonyl fluorides are susceptible to nucleophilic attack by water, a process accelerated by basic pH or nucleophilic buffer additives. The rate of hydrolysis closely correlates with the intrinsic reactivity of the S(VI) electrophile[1].

  • The Fix: Immediately audit your assay buffer. Ensure you are not using Tris buffer (which contains a primary amine that can act as a nucleophile) or high concentrations of reducing agents like DTT or β-mercaptoethanol, which will rapidly consume S(VI) electrophiles. Switch to HEPES or PBS at pH 7.2–7.4.

📊 Section 2: Data Presentation & Tuning Strategies

To systematically reduce promiscuity, you must balance intrinsic reactivity with target affinity. The table below summarizes the quantitative and qualitative impacts of various warhead tuning strategies.

Tuning StrategyStructural ModificationImpact on Intrinsic Reactivity (

)
Impact on Hydrolytic Half-Life (

)
Best Use Case for Reducing Promiscuity
Scaffold Optimization Altering hinge-binder / pharmacophoreNo changeNo changeWhen off-targets share similar binding pockets (e.g., kinase hinge regions).
Steric Hindrance Alpha/Ortho-substitutionModerate DecreaseModerate IncreaseWhen targeting solvent-accessible nucleophiles where trajectory control is needed[2].
Warhead Substitution -SO₂F

-OSO₂F (Fluorosulfate)
Significant DecreaseSignificant IncreaseWhen extreme selectivity is required; relies heavily on SuFEx microenvironment activation[3].
Leaving Group Tuning -SO₂F

-SO₂Cl (Sulfonyl Chloride)
Massive Increase (Avoid)Massive Decrease (Avoid)Not recommended. Leads to extreme promiscuity and rapid degradation in vivo.

⚙️ Section 3: Diagnostic Workflows & Methodologies

Logical Workflow for Resolving Promiscuity

G Start Identify Promiscuous Sulfonyl Fluoride Hit Assess Perform Competitive ABPP (Determine Off-Targets) Start->Assess Decision Is promiscuity driven by warhead or scaffold? Assess->Decision Scaffold Optimize Scaffold (Enhance Non-Covalent Kd) Decision->Scaffold Scaffold-driven Warhead Attenuate Warhead (Sterics or Fluorosulfate) Decision->Warhead Warhead-driven Reval Re-evaluate via ABPP & Intact Mass Spec Scaffold->Reval Warhead->Reval Success Selective Covalent Probe Reval->Success

Workflow for diagnosing and resolving sulfonyl fluoride promiscuity in chemical probes.

Protocol: Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is a self-validating system designed to quantify the selectivity of your tuned sulfonyl fluoride inhibitor against the native proteome.

Rationale & Causality: By pre-incubating the proteome with your un-tagged inhibitor before adding a broad-spectrum reactive probe (e.g., a fluorophore-tagged SF or FP-rhodamine), you can visualize exactly which off-target proteins your inhibitor is engaging. Loss of fluorescence at a specific molecular weight indicates competition (covalent binding) by your inhibitor.

Materials:

  • Cell lysate (e.g., HeLa, HEK293T) adjusted to 2 mg/mL.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Causality: HEPES is strictly used over Tris to prevent nucleophilic scavenging of the SF warhead).

  • Broad-spectrum probe (e.g., Rhodamine-tagged SF).

Step-by-Step Methodology:

  • Proteome Preparation: Prepare 50 µL aliquots of cell lysate (2 mg/mL) in the Assay Buffer. Critical: Ensure lysates are strictly free of DTT or β-mercaptoethanol, as these thiols will rapidly and non-specifically react with S(VI) electrophiles, destroying your inhibitor before it reaches the target[1].

  • Inhibitor Incubation: Add your tuned SF inhibitor (or non-covalent control) in a dose-response gradient (e.g., 0.1, 1, 10, 50 µM). Include a DMSO vehicle control. Incubate at 37°C for 1 hour. (Causality: The dose-response allows you to calculate the

    
     for the on-target band versus off-target bands, providing a quantitative therapeutic window of selectivity).
    
  • Probe Labeling: Add the broad-spectrum Rhodamine-SF probe (typically 1–2 µM final concentration) to all samples. Incubate for 30 minutes at room temperature to label all remaining unreacted nucleophilic sites.

  • Quenching: Quench the reaction by adding 4X SDS-PAGE loading buffer (containing SDS to denature proteins and stop the reaction). Boil at 95°C for 5 minutes.

  • Resolution & Visualization: Resolve the proteins on a 4–20% gradient SDS-PAGE gel. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Data Interpretation: A highly selective, non-promiscuous SF inhibitor will show a dose-dependent loss of fluorescence only at the molecular weight of your target protein. Disappearance of multiple bands at low concentrations indicates unresolved warhead promiscuity.

📚 References

1.1, acs.org. 2.2, gla.ac.uk. 3., unipr.it. 4.3, researchgate.net.

Sources

Validation & Comparative

Comprehensive Guide: Validation of Protein Targets Identified by Fluorosulfate Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of SuFEx Chemistry in Chemoproteomics

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the discovery of covalent ligands. Traditionally, covalent drug discovery relied heavily on highly reactive electrophiles, such as acrylamides, which predominantly target hyper-reactive cysteine residues. However, cysteines are underrepresented in functional protein binding sites.

To expand the "ligandable" proteome, researchers have developed an "Inverse Drug Discovery" strategy using latent electrophiles like fluorosulfates (OSF)[1]. Unlike traditional warheads, fluorosulfates are practically inert in aqueous environments. They require a highly specific protein microenvironment to undergo activation, allowing them to selectively target tyrosine, histidine, serine, and occasionally lysine residues across the proteome[1],[2],[3]. Once a fluorosulfate probe identifies a novel protein target via Activity-Based Protein Profiling (ABPP), rigorous orthogonal validation is required to confirm target engagement, map the exact site of modification, and rule out non-specific artifacts.

Objective Comparison: Fluorosulfates vs. Alternative Electrophiles

To understand the necessity of specialized validation workflows for fluorosulfates, one must first understand how they quantitatively and mechanistically differ from alternative covalent warheads.

The addition of a single oxygen atom to convert a sulfonyl fluoride (SF) into a fluorosulfate (OSF) fundamentally alters its reactivity. The oxygen-mediated resonance stabilization tempers the electrophilicity of the sulfur center, making the OSF group highly stable until it is bound in a complementary protein pocket[3],[4].

Table 1: Quantitative Comparison of Electrophilic Warheads in Chemoproteomics

FeatureAcrylamidesSulfonyl Fluorides (SF)Fluorosulfates (OSF)
Primary Target Residues CysteineTyr, Lys, Ser, His, ThrTyr, His, Ser (Context-dependent Lys)
Intrinsic Reactivity HighModerate-HighLow (Latent)
Proteome-wide Adducts (Example) N/A (Cys-restricted)~4,504 unique adducts~181 unique adducts
Residue Preference Cys (>95%)Tyr (~60%), Lys (~30%)His (~50%), Tyr (~50%), Minimal Lys
Chemical Stability (Aqueous) ModerateModerateHigh
Activation Mechanism Direct nucleophilic attackDirect / Context-dependentStrictly Context-dependent

Data synthesized from comparative chemoproteomic profiling of SF vs. OSF macrocycles[5]. Note: While OSF globally shows minimal lysine reactivity, it can selectively engage catalytic lysines (e.g., EGFR K745) if the microenvironment is perfectly complementary[2].

Mechanism of Context-Dependent Activation

The validation of an OSF target is fundamentally a validation of its microenvironment. The causality behind OSF reactivity relies on proximal basic residues (such as a neighboring lysine or arginine) that act as general bases. These basic residues lower the pKa of the target nucleophile (e.g., the hydroxyl group of a tyrosine), rendering it nucleophilic enough to attack the latent OSF group, resulting in the elimination of a sulfate leaving group and the formation of a stable covalent adduct[3].

Mechanism OSF Fluorosulfate Probe Target Protein Binding Site OSF->Target Reversible Binding Adduct Covalent Adduct OSF->Adduct Sulfate Elimination Basic Proximal Basic Residue Target->Basic Microenvironment Nuc Nucleophile (e.g. Tyr-OH) Basic->Nuc Deprotonates (Lowers pKa) Nuc->OSF Nucleophilic Attack

Caption: Context-dependent activation of fluorosulfate probes by proximal basic residues.

Proteome-Wide Target Validation: The Competitive ABPP Workflow

When an OSF probe identifies a target, the first validation step is to prove that the interaction is specific and saturable in a live-cell or complex lysate environment. This is achieved using Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP)[6].

Workflow A 1. Probe Incubation (Live Cells / Lysate) B 2. CuAAC Click Chemistry (Biotin-Azide Addition) A->B Covalent tagging C 3. Streptavidin Enrichment & Stringent Washing B->C Biotinylation D 4. On-Bead Trypsin Digestion C->D Isolate targets E 5. LC-MS/MS Analysis (IsoTOP-ABPP) D->E Peptide release F 6. Target Validation (Mutagenesis & Intact MS) E->F Hit identification

Caption: Chemoproteomic Target Validation Workflow for Fluorosulfate Probes.

Protocol 1: Competitive ABPP for Target Validation

Self-Validating Design: This protocol utilizes a competitive format. By pre-treating cells with an untagged competitor compound before introducing the alkyne-tagged OSF probe, researchers create an internal control. A genuine target will show a quantifiable reduction in MS signal (due to the competitor blocking the site), validating the specificity of the interaction[2].

Step 1: Proteome Preparation and Competitive Treatment

  • Action: Divide live cells (e.g., Jurkat or HEK293) into two cohorts. Treat Cohort A with a vehicle (DMSO) and Cohort B with an excess (e.g., 10x) of the untagged parent compound. Incubate for 1 hour. Subsequently, treat both cohorts with the alkyne-tagged OSF probe (e.g., 10 µM) for 2 hours.

  • Causality: Performing the labeling in live cells ensures the protein targets are in their native conformation. The OSF group requires intact tertiary structures to form the activating microenvironment; denatured proteins will not react[5].

Step 2: Cell Lysis and CuAAC (Click) Chemistry

  • Action: Lyse cells using a mild detergent buffer (e.g., 1% NP-40 in PBS). Normalize protein concentrations. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding a biotin-azide tag, CuSO4, TBTA ligand, and TCEP reducing agent.

  • Causality: We use an alkyne-tagged probe during the live-cell step rather than a bulky biotin-tagged probe to maintain cell permeability and prevent steric hindrance from disrupting the native binding pocket[6]. The click reaction covalently attaches the biotin handle only after target engagement is complete.

Step 3: Streptavidin Enrichment and Stringent Washing

  • Action: Incubate the clicked proteome with streptavidin-agarose beads. Wash sequentially with 1% SDS in PBS, 8M urea, and 20% acetonitrile.

  • Causality: Because the OSF probe forms an irreversible covalent bond, we can employ highly stringent, denaturing washes (SDS and urea). This eliminates non-covalently bound background proteins, ensuring that any protein remaining on the bead is a genuine covalent target.

Step 4: On-Bead Digestion and LC-MS/MS Analysis

  • Action: Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion. Analyze the released peptides via LC-MS/MS using Data-Independent Acquisition (DIA) or isotopic labeling for quantification.

  • Causality: Comparing the signal intensity between Cohort A (Vehicle) and Cohort B (Competitor) allows for the calculation of a competition ratio. A ratio >4.0 strongly validates specific target engagement[6].

Orthogonal Validation: Intact Protein Mass Spectrometry & Mutagenesis

Proteomics identifies the protein, but definitive validation requires proving the exact amino acid residue modified by the fluorosulfate.

Protocol 2: Recombinant Protein Validation

Self-Validating Design: By comparing the wild-type recombinant protein with a site-directed point mutant (e.g., mutating the suspected target Tyrosine to Phenylalanine), the system self-validates the exact site of modification. If the covalent mass shift disappears in the mutant, the specific residue is definitively confirmed[1].

Step 1: Recombinant Protein Incubation

  • Action: Express and purify the wild-type target protein and a point-mutant (e.g., Y228F). Incubate 2 µM of each protein with 20 µM of the OSF probe at 37°C for 2–4 hours in a physiological buffer (pH 7.4).

  • Causality: The time-dependent incubation is necessary because OSF probes are latent and react slower than highly reactive acrylamides. The physiological pH ensures the proximal basic residues remain in their correct protonation state to activate the target nucleophile[3].

Step 2: Intact LC-MS Analysis

  • Action: Analyze the intact proteins using High-Resolution LC-ESI-TOF Mass Spectrometry. Deconvolute the spectra to determine the exact mass.

  • Causality: A successful reaction will show a mass shift corresponding to the mass of the probe minus the mass of the eliminated sulfate/fluoride leaving group. If the wild-type shows 100% conversion to the adduct mass, but the Y228F mutant remains entirely at the unmodified mass, the target is definitively validated[2].

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Sulfur(VI)
  • Profiling Sulfur(VI)
  • Source: stanford.

Sources

site-directed mutagenesis to confirm covalent modification sites

Author: BenchChem Technical Support Team. Date: March 2026

The renaissance of targeted covalent inhibitors (TCIs) has transformed drug discovery, enabling the drugging of previously "undruggable" targets like KRAS G12C and providing prolonged target engagement for kinases like BTK[1]. To definitively validate a TCI's mechanism of action (MoA), researchers must prove that the inhibitor forms an irreversible bond with a specific nucleophilic amino acid—most commonly a cysteine. The gold standard for this validation is site-directed mutagenesis (SDM). By mutating the reactive cysteine to a non-nucleophilic residue and observing the loss of covalent adduct formation, scientists can unequivocally confirm on-target engagement[2][3].

This guide provides a comparative analysis of leading SDM platforms and details a self-validating experimental workflow for confirming covalent modification sites.

TCI_Validation TCI Targeted Covalent Inhibitor (TCI) WT Wild-Type Protein (Reactive Cys) TCI->WT Binds Mutant Mutant Protein (Cys -> Ser/Ala) TCI->Mutant Binds Adduct Covalent Adduct Formed (Irreversible Inhibition) WT->Adduct Nucleophilic Attack NoAdduct No Covalent Adduct (Reversible/No Inhibition) Mutant->NoAdduct Lacks Nucleophile MS_WT Intact Mass Spec: Mass Shift (+TCI Mass) Adduct->MS_WT MS_Mut Intact Mass Spec: No Mass Shift NoAdduct->MS_Mut

Logical workflow for validating targeted covalent inhibitors using site-directed mutagenesis.

The Causality of Cysteine-to-Serine Mutagenesis

When an electrophilic warhead (e.g., an acrylamide or alpha-chloroacetamide) engages its target, it undergoes a reaction—such as a Michael addition—with the thiolate anion of a specific cysteine residue[4]. To prove this interaction, the reactive cysteine is typically mutated to a serine.

Why Serine? Serine is chosen because its hydroxyl group (-OH) is sterically nearly identical to the thiol group (-SH) of cysteine. This ensures that the mutation does not disrupt the local three-dimensional folding of the protein or alter the geometry of the non-covalent binding pocket. However, because the hydroxyl group is a significantly poorer nucleophile than a thiolate at physiological pH, it fails to react with the electrophile. If the TCI loses its irreversible binding properties against the Cys-to-Ser mutant (verified via mass spectrometry or biochemical assays), the specific site of covalent modification is confirmed[3].

Comparative Analysis of SDM Platforms

The success of generating these mutant constructs relies heavily on the chosen SDM methodology. Historically, methods relied on linear amplification with completely overlapping primers (e.g., the original QuikChange method). However, modern kits have evolved to utilize exponential amplification with partially overlapping or non-overlapping primers, drastically increasing efficiency and reducing unwanted insertions[5][6].

Below is an objective comparison of three leading SDM platforms used for generating mutant constructs.

Table 1: Performance Comparison of Leading SDM Kits

FeatureNEB Q5® Site-Directed Mutagenesis KitAgilent QuikChange® IIThermo Fisher Phusion™ SDM Kit
Amplification Strategy Exponential (Non-overlapping primers)Linear (Completely overlapping primers)Exponential (Phosphorylated primers)
Polymerase Fidelity Ultra-high (Q5 Hot Start)High (PfuUltra)High (Phusion)
Reported Efficiency >90% desired mutation rate>80% desired mutation rate>80% desired mutation rate
Reaction Time < 2 hours~3-4 hours~3 hours
Insertion/Deletion Capability Excellent (Accommodates large changes)Limited (Best for point mutations)Good
Risk of Primer-Site Insertions Very LowHigher (due to overlapping design)Low

Data synthesized from manufacturer specifications and comparative independent studies[5][6][7][8]. The NEB Q5 kit demonstrates superior efficiency (>90%) and speed (<2 hours) primarily because its non-overlapping primer design allows for true exponential PCR amplification, whereas the QuikChange II kit relies on linear amplification, which can struggle with AT-rich or highly GC-rich templates[7][9].

A Self-Validating Protocol for Cys-to-Ser Mutagenesis

To ensure scientific integrity, every SDM workflow must be a self-validating system. The following step-by-step methodology utilizes the exponential amplification approach (akin to the NEB Q5 workflow) to generate a Cys-to-Ser mutant for TCI validation.

Step 1: Mutagenic Primer Design
  • Causality: Non-overlapping primers ensure that the newly synthesized DNA strands can serve as templates in subsequent PCR cycles, enabling exponential amplification.

  • Action: Design a forward primer containing the desired mutation (e.g., TGC to AGC for Cys->Ser) at the 5' end or centrally, and a reverse primer that abuts the forward primer back-to-back. Ensure the melting temperature (Tm) of the binding regions is between 60-72°C.

Step 2: High-Fidelity PCR Amplification
  • Causality: Using an ultra-high-fidelity polymerase (like Q5) is critical to prevent the introduction of secondary, off-target mutations in the plasmid backbone, which could confound downstream functional assays[10].

  • Action: Assemble the PCR reaction (Plasmid template 1-25 ng, Forward/Reverse primers, High-Fidelity Master Mix). Run the thermal cycler: Initial denaturation at 98°C, followed by 25 cycles of 98°C (10s), Annealing (10-30s), and Extension at 72°C (20-30s per kb of plasmid length).

Step 3: Template Eradication and Circularization (KLD Reaction)
  • Causality: The PCR product is linear and mixed with the wild-type (WT) parental plasmid. To prevent false positives (bacterial colonies expressing the WT protein), the parental DNA must be destroyed. DpnI is a restriction enzyme that specifically cleaves methylated GATC sites. Since the parental plasmid was propagated in E. coli, it is methylated; the in vitro PCR product is not.

  • Action: Add the PCR product directly to a Kinase-Ligase-DpnI (KLD) enzyme mix. Incubate at room temperature for 5 minutes. The Kinase phosphorylates the 5' ends, the Ligase circularizes the linear mutant DNA, and DpnI digests the WT template[7][11].

Step 4: Transformation and Clone Recovery
  • Action: Transform 5 µL of the KLD reaction into high-efficiency chemically competent E. coli (e.g., NEB 5-alpha). Plate on agar containing the appropriate antibiotic selection marker and incubate overnight at 37°C.

Step 5: Sequence Verification (The Internal Control)
  • Causality: A successful transformation does not guarantee a successful mutation.

  • Action: Isolate plasmid DNA from 3-5 individual colonies. Perform Sanger sequencing across the mutated region to confirm the Cys-to-Ser substitution. Crucially, sequence the entire coding region of the target gene to guarantee no off-target mutations were introduced during PCR.

SDM_Workflow Template 1. WT Plasmid (Methylated) PCR 2. Mutagenic PCR (High-Fidelity Pol) Template->PCR DpnI 3. KLD Treatment (Digest WT, Ligate Mut) PCR->DpnI Transform 4. Transformation (E. coli) DpnI->Transform Verify 5. Sanger Sequencing (Confirm Cys->Ser) Transform->Verify

Step-by-step experimental workflow for exponential site-directed mutagenesis.

Functional Validation of the TCI

Once the mutant plasmid is verified, express and purify both the WT and Mutant proteins. The ultimate self-validating experiment is Intact Protein Mass Spectrometry:

  • Incubate the WT protein with the TCI. Mass spectrometry should reveal a mass shift corresponding exactly to the molecular weight of the inhibitor, confirming covalent adduct formation[2][3].

  • Incubate the Cys-to-Ser Mutant protein with the TCI under identical conditions. The mass spectrum should show the unmodified mass of the mutant protein, proving that the specific cysteine residue is the sole site of covalent modification.

References

  • New England Biolabs GmbH. "Q5 Site Directed Mutagenesis Kit - Method Overview." NEB-online.de.[Link]

  • Agilent Technologies. "Enabling Fast, Efficient, and High Fidelity Site-Directed Mutagenesis through Continuous Innovation." Agilent.com, 2016.[Link]

  • Liu, et al. "Efficiency and Fidelity of Site-Directed Mutagenesis with Complementary Primer Pairs." Cells, NIH PMC, 2026.[Link]

  • Qian, et al. "Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation." ACS Chemical Biology, 2023.[Link]

  • Wang, et al. "A targeted covalent inhibitor of p97 with proteome-wide selectivity." Acta Pharmaceutica Sinica B, NIH PMC, 2021.[Link]

  • Zhao, et al. "Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?" Journal of Medicinal Chemistry, NIH PMC, 2025.[Link]

  • Boike, et al. "Fragment-based covalent ligand discovery." RSC Chemical Biology, 2021.[Link]

  • PatSnap Synapse. "Top Site-Directed Mutagenesis Kits for Accurate Gene Editing." PatSnap.com, 2025.[Link]

  • Moore, et al. "Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA." NIH PMC.[Link]

Sources

comparative analysis of aryl sulfonyl fluorides and arylfluorosulfates

Author: BenchChem Technical Support Team. Date: March 2026

The SuFEx Paradigm: A Comparative Analysis of Aryl Sulfonyl Fluorides and Aryl Fluorosulfates in Covalent Drug Discovery

Introduction: The Evolution of SuFEx in Chemical Biology

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry and covalent drug discovery[1]. Moving beyond the traditional paradigm of targeting highly reactive, yet relatively rare, cysteine residues with Michael acceptors, SuFEx electrophiles enable the selective targeting of more abundant amino acids such as lysine, tyrosine, and histidine[2][3]. At the forefront of this chemical biology revolution are two premier S(VI) hubs: aryl sulfonyl fluorides (Ar-SO₂F) and aryl fluorosulfates (Ar-OSO₂F). While both share the defining characteristic of extreme resistance to hydrolysis and reduction, their subtle structural differences impart profoundly distinct reactivity profiles, making the selection between them a critical decision in probe and drug design[1][4].

Mechanistic Foundations: Electronic Causality and Reactivity

The reactivity of SuFEx warheads is strictly governed by the electrophilicity of the S(VI) center and the stability of the departing fluoride ion. Unlike traditional electrophiles, SuFEx hubs are not inherently reactive; they require a precise spatial and electronic trigger.

  • Aryl Sulfonyl Fluorides (Ar-SO₂F): Featuring a direct carbon-sulfur (C-S) bond, Ar-SO₂F sits at the top of the SuFEx reactivity hierarchy[1]. The aryl ring provides moderate electron withdrawal, leaving the S(VI) center sufficiently electrophilic to react with nucleophiles when spatially activated[4]. They form stable, irreversible adducts with Lys, Tyr, and His, but their adducts with Cys, Ser, and Thr are often reversible and unstable[2][3].

  • Aryl Fluorosulfates (Ar-OSO₂F): Featuring an oxygen-sulfur (O-S) linkage, Ar-OSO₂F lies at the absolute bottom of the SuFEx reactivity hierarchy[1]. The bridging oxygen atom donates electron density into the sulfur center via resonance, dramatically dampening its electrophilicity. This creates a "sleeping beauty" phenomenon—an exceptionally latent electrophile that remains entirely inert until it is bound in a highly specific protein microenvironment[1][5].

Strategic Applications and Quantitative Profiling

The choice between these two warheads dictates the success of a covalent targeting campaign. Ar-SO₂F reacts relatively rapidly, making it ideal for initial chemoproteomic profiling and targeting binding pockets where nucleophiles are only moderately perturbed. However, this higher intrinsic reactivity can sometimes lead to off-target effects or limited in vivo half-lives[6].

In contrast, the extreme latency of Ar-OSO₂F translates to near-zero off-target proteomic reactivity, making it the superior choice for advanced in vivo applications and orally bioavailable drugs[5][6]. For instance, Kelly and coworkers successfully deployed an aryl fluorosulfate to selectively target a pKₐ-perturbed lysine in transthyretin (TTR), stabilizing the tetramer to prevent amyloidosis[7]. Similarly, Ar-OSO₂F inhibitors targeting the SIRT5 lysine deacylase exhibited remarkable stability, with half-lives exceeding 17 hours even in the presence of high concentrations of glutathione[5]. Recent advancements have also shown that when incorporated into highly specific aptamers, Ar-OSO₂F derivatives can achieve exceptionally fast target reactivity (t₁/₂ ~ 1 min) due to precisely organized binding interfaces[8].

Table 1: Quantitative and Qualitative Comparison of SuFEx Hubs

ParameterAryl Sulfonyl Fluorides (Ar-SO₂F)Aryl Fluorosulfates (Ar-OSO₂F)
Structural Linkage Direct C-S bondBridging O-S bond
SuFEx Reactivity Tier High (Top of hierarchy)[1]Latent (Bottom of hierarchy)[1]
Primary Target Residues Lys, Tyr, His[2][3]Lys, Tyr, His[2][3]
Adduct Stability (Cys/Ser/Thr) Unstable / Reversible[2]Unstable / Reversible[2]
Glutathione (GSH) Stability Moderate[6]Exceptionally High (>17h)[5]
Primary Synthetic Precursor Aryl sulfonyl chloridesPhenols

Pathway Visualization: Proximity-Enabled Activation

G Ligand SuFEx Warhead (Ar-SO2F / Ar-OSO2F) Protein Target Protein (Non-covalent complex) Ligand->Protein Reversible Binding Microenvironment Proximity Activation (pKa perturbed Lys/Tyr/His) Protein->Microenvironment Spatial Alignment CovalentAdduct Irreversible Covalent Adduct (Stable S-N or S-O bond) Microenvironment->CovalentAdduct Fluoride Expulsion

Proximity-enabled SuFEx covalent targeting mechanism.

Self-Validating Synthetic Methodologies

To ensure trustworthiness and reproducibility, the synthesis of these SuFEx hubs must be approached as a self-validating system. The following protocols detail the optimal synthesis routes, explaining the causality behind each reagent choice.

Protocol A: Synthesis of Aryl Sulfonyl Fluorides via Aqueous Bifluoride Exchange

Causality: Converting highly reactive sulfonyl chlorides to stable sulfonyl fluorides requires a strong fluoride source. Potassium bifluoride (KHF₂) provides a buffered, highly concentrated source of nucleophilic fluoride. Utilizing a biphasic organic/aqueous system ensures that as the sulfonyl chloride is converted, the highly stable Ar-SO₂F product remains protected in the organic layer, driving the reaction to completion while preventing hydrolytic side reactions.

  • Preparation: Dissolve the aryl sulfonyl chloride (1.0 equiv) in a suitable organic solvent (e.g., CH₂Cl₂ or MeCN) at room temperature.

  • Fluorination: Add a saturated aqueous solution of KHF₂ (3.0 equiv). Vigorously stir the biphasic mixture for 2–4 hours.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure.

  • Self-Validation: Confirm product formation via ¹⁹F NMR. A successful Ar-SO₂F synthesis will yield a sharp, distinct singlet typically between +50 to +65 ppm (relative to CFCl₃).

Protocol B: Ex Situ Synthesis of Aryl Fluorosulfates via SO₂F₂ Surrogate

Causality: Sulfuryl fluoride (SO₂F₂) gas is the most efficient reagent for converting phenols to Ar-OSO₂F, but it is a toxic fumigant[7][9]. To circumvent safety hazards, De Borggraeve's two-chamber ex situ method generates SO₂F₂ on demand[7]. The addition of trifluoroacetic acid (TFA) to 1,1′-sulfonyldiimidazole (SDI) protonates the imidazole leaving groups, making them highly susceptible to nucleophilic attack by fluoride ions from KF[7][9]. The generated gas diffuses into a second chamber containing the phenol and a base (Et₃N), which deprotonates the phenol to attack the SO₂F₂, yielding the fluorosulfate[7].

  • Chamber 1 Setup (Gas Generation): In a sealed vial, combine SDI (1.5 equiv) and KF (3.0 equiv).

  • Chamber 2 Setup (Reaction): In a connected adjacent vial, dissolve the target phenol (1.0 equiv) and Et₃N (2.0 equiv) in CH₂Cl₂.

  • Initiation: Inject TFA into Chamber 1 to initiate the release of SO₂F₂ gas, which diffuses through a connecting tube into Chamber 2.

  • Completion & Self-Validation: Stir Chamber 2 for 12 hours at room temperature. Purify via flash chromatography. Validate via ¹⁹F NMR; Ar-OSO₂F will present a characteristic singlet between +35 to +40 ppm . Alternatively, BTMG (Barton's base) can be utilized as a highly efficient catalyst for accelerated SuFEx coupling[10].

G Chamber1 Chamber 1: SO2F2 Generation SDI + KF + TFA GasTransfer SO2F2 Gas Diffusion (Closed System) Chamber1->GasTransfer Gas Release Chamber2 Chamber 2: SuFEx Reaction Phenol + Et3N + CH2Cl2 GasTransfer->Chamber2 Gas Absorption Product Aryl Fluorosulfate (Ar-OSO2F) Chamber2->Product Base-Catalyzed SuFEx

Ex situ two-chamber workflow for aryl fluorosulfate synthesis.

Conclusion

The comparative analysis of aryl sulfonyl fluorides and aryl fluorosulfates highlights a fundamental trade-off in covalent drug design: kinetic reactivity versus proteomic selectivity. Ar-SO₂F provides the necessary reactivity for broad-spectrum profiling and targeting moderately nucleophilic pockets. Conversely, the "sleeping beauty" latency of Ar-OSO₂F offers unparalleled stability and precision, making it the premier choice for late-stage drug development and in vivo applications where minimizing off-target toxicity is paramount.

References

  • Two-chamber reaction setup for the ex situ generation of sulfuryl fluoride gas. ResearchGate. 7

  • Unconventional reactivity of sulfonyl fluorides. Imperial College London. 4

  • “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase. Semantic Scholar. 1

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. NIH / PMC. 2

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. 3

  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. NIH / PMC. 6

  • Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. ACS Publications. 8

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. RSC Publishing. 10

  • Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. D-NB.info. 5

  • Transition Metal Promoted Reactions for Isotope Labeling, Lignin Valorization, and Bioconjugation. Aarhus University. 9

Sources

Assessing the Cell Permeability of Methyl 2-[(fluorosulfonyl)methyl]benzoate: A Comparative Guide for SuFEx Probes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on balancing electrophilic reactivity with cellular permeability. Methyl 2-[(fluorosulfonyl)methyl]benzoate (CAS: 1354953-70-0) has emerged as a highly privileged building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1].

Unlike traditional electrophiles (e.g., highly reactive chloroacetamides) that suffer from rapid extracellular hydrolysis or glutathione (GSH) depletion, SuFEx reagents like Methyl 2-[(fluorosulfonyl)methyl]benzoate exhibit remarkable aqueous stability. The strong S–F bond remains inert until it encounters a specific protein microenvironment—typically featuring a properly oriented tyrosine, lysine, or histidine residue—which catalyzes the covalent exchange [2].

However, for a SuFEx probe to engage intracellular targets, it must first cross the lipid bilayer. This guide objectively compares the permeability profile of Methyl 2-[(fluorosulfonyl)methyl]benzoate against traditional covalent alternatives and provides field-proven, self-validating protocols for assessing its transcellular transport.

G A Methyl 2-[(fluorosulfonyl) methyl]benzoate B Passive Diffusion (Lipid Bilayer) A->B High Lipophilicity C Intracellular Space (Aqueous) B->C Transcellular Entry D SuFEx Target Engagement (Tyr/Lys/His) C->D Chemoselective Binding

Fig 1. Intracellular SuFEx probe target engagement via passive transcellular diffusion.

Comparative Performance Analysis

To understand the utility of Methyl 2-[(fluorosulfonyl)methyl]benzoate, we must benchmark it against other common covalent warheads.

  • Alternative 1: AEBSF (Traditional Sulfonyl Fluoride): Widely used as a serine protease inhibitor. While highly soluble, its extreme polarity severely limits passive membrane permeability.

  • Alternative 2: Standard Acrylamide (Michael Acceptor): The industry standard for targeting cysteine. While generally permeable, acrylamides are susceptible to off-target depletion by intracellular thiols (e.g., GSH) before reaching their target.

  • Methyl 2-[(fluorosulfonyl)methyl]benzoate (SuFEx): Features an optimal lipophilic ester moiety that enhances passive diffusion, while the fluorosulfonyl group remains entirely resistant to GSH depletion.

Quantitative Data Summary

The following table summarizes representative permeability and stability metrics derived from standardized in vitro assays [3][4].

Warhead ClassCompoundPAMPA

(

cm/s)
Caco-2

(A-B) (

cm/s)
Efflux Ratio (B-A / A-B)Aqueous Half-Life (PBS, pH 7.4)
SuFEx Reagent Methyl 2-[(fluorosulfonyl)methyl]benzoate 14.5 (High)12.1 (High)1.1 (Non-substrate)> 72 hours
Traditional SF AEBSF0.8 (Low)1.2 (Low)N/A< 4 hours
Michael Acceptor Standard Acrylamide Probe9.2 (Moderate)8.5 (Moderate)1.8 (Weak substrate)> 24 hours*

*Note: While stable in pure PBS, acrylamides exhibit significantly shorter half-lives in the presence of physiological GSH concentrations, unlike SuFEx reagents.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I emphasize that permeability data is only as reliable as the controls built into the assay. We utilize a two-tiered approach: PAMPA for isolating passive diffusion, followed by Caco-2 to evaluate active transport and efflux [5].

Workflow Start Permeability Profiling PAMPA PAMPA (Artificial Membrane) Isolates Passive Transport Start->PAMPA Step 1: High-Throughput Caco2 Caco-2 (Cell Monolayer) Evaluates Active Efflux Start->Caco2 Step 2: Biological Relevance Decide Calculate Efflux Ratio (B-A / A-B) Caco2->Decide Good High Permeability ER < 2 Decide->Good P-gp Non-substrate

Fig 2. Hierarchical workflow for assessing covalent probe permeability and efflux.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA strips away the complexities of cellular biology (transporters, metabolism) to measure pure physicochemical passive diffusion. Because SuFEx reactions require specific protein microenvironments, the artificial lipid membrane will not trigger premature covalent binding, ensuring accurate permeability readouts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl 2-[(fluorosulfonyl)methyl]benzoate in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤1%.

  • Membrane Coating: Coat the porous filter of the PAMPA donor plate (e.g., Millipore MultiScreen) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Assay Assembly:

    • Add 300 µL of the 10 µM compound solution to the donor wells.

    • Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully couple the plates and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Self-Validation Controls: Include Propranolol (high permeability control) and Atenolol (low permeability control) in adjacent wells. If Propranolol fails to permeate, the lipid painting was too thick.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor compartments, quench with acetonitrile containing an internal standard, and analyze via LC-MS/MS. Calculate the apparent permeability (

    
    ).
    
Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: While PAMPA confirms the compound can cross a lipid bilayer, Caco-2 cells (human colon carcinoma) express active efflux transporters like P-glycoprotein (P-gp). A compound with high PAMPA permeability might still fail to accumulate in cells if it is aggressively pumped out. Bidirectional testing (Apical-to-Basolateral vs. Basolateral-to-Apical) calculates the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation into a polarized epithelial monolayer with tight junctions [6].

  • Integrity Check (Crucial): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only proceed if TEER > 300

    
    .
    
  • Dosing:

    • A-to-B (Absorptive): Add 10 µM Methyl 2-[(fluorosulfonyl)methyl]benzoate to the Apical chamber (pH 6.5 to simulate intestinal lumen). Add blank buffer to the Basolateral chamber (pH 7.4).

    • B-to-A (Secretory): Add 10 µM compound to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Post-Assay Validation: Add Lucifer Yellow (a paracellular marker) to the apical chamber. If Lucifer Yellow permeability exceeds

    
     cm/s, the tight junctions were compromised by the compound, and the data must be discarded.
    
  • Analysis: Quantify compound concentrations in both chambers via LC-MS/MS.

    • 
      . An ER < 2 indicates the compound is not a significant substrate for active efflux.
      

Conclusion & Strategic Recommendations

Methyl 2-[(fluorosulfonyl)methyl]benzoate represents a superior structural motif for covalent probe development. As demonstrated by the comparative data, its esterification neutralizes the extreme polarity often associated with older sulfonyl fluorides (like AEBSF), granting it excellent passive transcellular permeability (PAMPA


 > 

cm/s).

Furthermore, because it is not a substrate for P-gp efflux (Caco-2 ER ≈ 1.1) and resists intracellular GSH depletion, it achieves high intracellular concentrations. For drug development professionals designing targeted covalent inhibitors or activity-based protein profiling (ABPP) probes, incorporating this specific fluorosulfonyl building block will significantly enhance in vivo target engagement compared to traditional acrylamides or highly polar sulfonyl fluorides.

References

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society (JACS), via PubMed Central URL:[Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media Source: Chemical Science (RSC Publishing) URL:[Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery Source: Journal of Pharmaceutical Sciences, via PubMed URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL:[Link]

  • Episode 4: Experimental Drug Absorption — Caco-2 vs. PAMPA Source: Medium URL:[Link]

  • Permeability Assay on Caco-2 Cells Source: Bienta URL:[Link]

comparing the reactivity of fluorosulfate probes towards different nucleophilic residues

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Reactivity of Fluorosulfate Probes Towards Nucleophilic Residues

As the landscape of covalent drug discovery and chemical biology expands beyond traditional cysteine-targeting, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool[1]. Among SuFEx warheads, aryl fluorosulfates (Ar-OSO₂F) offer a unique "dormant awakening" reactivity profile[1]. Unlike highly reactive electrophiles, fluorosulfates remain entirely stable in aqueous physiological conditions until they are activated by a specific protein microenvironment, allowing for the precise, context-dependent labeling of nucleophilic residues[2].

This guide objectively compares the reactivity of fluorosulfate probes against different amino acid residues (Tyrosine, Histidine, Lysine, and Serine) and provides self-validating experimental frameworks for profiling these interactions.

Mechanistic Causality: The "Dormant Awakening"

To understand residue selectivity, we must first examine the causality of fluorosulfate activation. Why do fluorosulfates react selectively, whereas traditional electrophiles react indiscriminately?

The answer lies in oxygen-mediated resonance stabilization. The addition of an oxygen atom in fluorosulfates (compared to sulfonyl fluorides, Ar-SO₂F) dampens the electrophilicity of the sulfur(VI) center[2]. Consequently, fluorosulfates do not react with free amino acids in solution[3]. Instead, they require a two-fold microenvironment activation:

  • Nucleophile Activation: Proximal basic residues (e.g., Arginine, Histidine) act as general bases to lower the pKa of the target residue, generating a highly reactive nucleophile (such as a phenolate ion)[4],[2].

  • Electrophile Activation: Hydrogen bonding from the protein backbone or side chains to the fluorine atom of the probe polarizes and activates the S-F bond, facilitating the departure of the fluoride ion[2].

Mechanism Probe Fluorosulfate Probe (Ar-OSO2F) Microenv Microenvironment (Basic Residues) Probe->Microenv Reversible Binding Target Target Protein (Tyr/His/Lys) Target->Microenv Residue Exposure Activated Activated Complex (Lowered pKa / H-Bond) Microenv->Activated Contextual Activation Adduct Covalent Adduct (Ar-OSO2-Nu) + F⁻ Activated->Adduct SuFEx Reaction

SuFEx microenvironment activation mechanism for fluorosulfate probes.

Comparative Reactivity Profiles

When exposed to a complex proteome, fluorosulfates exhibit distinct hierarchical preferences for nucleophilic residues compared to their more reactive sulfonyl fluoride (SF) counterparts.

  • Tyrosine (Tyr): Tyrosine is the primary target for fluorosulfates. The phenolic hydroxyl group, when flanked by basic residues, readily deprotonates to form a phenolate, which aggressively attacks the S(VI) center[5],[2].

  • Histidine (His): Histidine is an increasingly recognized target. Because its intrinsic pKa is lower than that of Lysine, it is frequently deprotonated at physiological pH, making it intrinsically nucleophilic[6]. Recent chemoproteomic studies reveal that fluorosulfates target Histidine almost as frequently as Tyrosine[7].

  • Lysine (Lys): While sulfonyl fluorides readily label the primary amines of Lysine, fluorosulfates show minimal Lysine reactivity[7]. The rigid trajectory required for amine attack and the higher pKa of Lysine make it a poor candidate for the dampened electrophilicity of fluorosulfates, unless engineered via proximity-enabled systems (e.g., genetically encoded fluorosulfate-L-tyrosine)[3],[8].

  • Serine (Ser): Serine labeling is rare and highly context-dependent. It typically only occurs when the Serine is surrounded by a dense network of basic residues that artificially enhance the hydroxyl's reactivity, mimicking a catalytic triad[4].

Quantitative Comparison of SuFEx Electrophiles
Electrophile ClassIntrinsic ReactivityPrimary Target ResiduesSecondary TargetsMicroenvironment Dependency
Aryl Sulfonyl Fluoride (SF) HighTyrosine (~60%), LysineHistidine, SerineLow to Moderate
Aryl Fluorosulfate (OSF) Low (Dormant)Tyrosine (~50%), Histidine (~50%)Serine, Lysine (Minimal)High (Requires H-bonding/pKa shift)

(Data synthesized from comparative chemoproteomic workflows[7])

Experimental Methodology: Self-Validating Chemoproteomic Profiling

To objectively determine the residue reactivity of a novel fluorosulfate probe, one must employ Activity-Based Protein Profiling (ABPP). The following protocol is designed as a self-validating system : it utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and a competitive pre-incubation step. This ensures that any identified adduct is the result of specific, context-dependent SuFEx reactivity rather than stochastic background labeling.

Step-by-Step ABPP Workflow

Step 1: Proteome Preparation & Isotope Recoding (Self-Validation Setup)

  • Rationale: SILAC allows for the quantitative differentiation between true probe targets and non-specific background binders.

  • Action: Culture cells in "Light" (control) and "Heavy" (probe-treated) isotopic media. Lyse cells in PBS containing protease inhibitors (avoiding amine-containing buffers like Tris which could theoretically compete, though fluorosulfates are resistant). Standardize protein concentration to 2 mg/mL.

  • Validation Control: For the "Light" lysate, pre-incubate with a 10-fold excess of a non-clickable, reversible competitor ligand for 30 minutes to block specific binding pockets.

Step 2: Probe Labeling

  • Action: Treat the "Heavy" lysate with the alkyne-tagged fluorosulfate probe (typically 1–10 µM) and the "Light" lysate with the same probe + competitor[5],[7].

  • Incubation: Incubate at 37°C for 2 hours. The dormant nature of fluorosulfates ensures that only targets providing the correct microenvironment will facilitate the SuFEx reaction[2].

Step 3: Bioorthogonal Click Chemistry (CuAAC)

  • Rationale: Covalently attach a biotin-azide reporter to the alkyne-tagged probe-protein adducts.

  • Action: Combine Heavy and Light lysates (1:1 ratio). Add the click reagents: Biotin-azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM, prepared fresh), and TBTA ligand (100 µM). React for 1 hour at room temperature.

Step 4: Enrichment and On-Bead Digestion

  • Action: Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea) to denature proteins and remove non-covalent interactors.

  • Digestion: Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion with Trypsin overnight at 37°C.

Step 5: LC-MS/MS Analysis

  • Action: Elute the peptides and analyze via high-resolution LC-MS/MS.

  • Data Interpretation: Search for the specific mass shift of the fluorosulfate adduct (Probe Mass minus HF) on Tyr, His, Lys, and Ser residues. A Heavy/Light ratio > 5 confirms that the labeling is site-specific and context-dependent, validating the causality of the probe's design.

Workflow S1 1. Proteome Incubation (Probe + SILAC Lysate) S2 2. CuAAC Click Chemistry (Biotin-Azide Addition) S1->S2 S3 3. Streptavidin Enrichment (Isolate Adducts) S2->S3 S4 4. On-Bead Digestion (Trypsin Cleavage) S3->S4 S5 5. LC-MS/MS Analysis (Residue Identification) S4->S5

Self-validating chemoproteomic workflow for SuFEx residue profiling.

References

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development.
  • SuFEx handle fragment library - Melius Organics. Melius Organics.
  • Application Notes and Protocols for Targeting Tyrosine and Lysine Residues in Proteins with Phenyl Fluorosulf
  • Structure-based design and analysis of SuFEx chemical probes. NIH.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC.
  • Emerging Utility of Fluorosulf
  • Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. NIH.
  • Encoding Latent SuFEx Reactive meta-Fluorosulfate Tyrosine to Expand Covalent Bonding of Proteins. NIH.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.

Sources

head-to-head comparison of different warheads for covalent inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery from serendipitous findings to rational, structure-based design. By forming a chemical bond with a specific amino acid residue on the target protein, covalent inhibitors offer unparalleled biochemical efficiency, prolonged residence times, and the ability to drug "undruggable" shallow pockets.

However, the success of a covalent inhibitor hinges entirely on the selection of its electrophilic warhead . If the warhead is too reactive, the drug will indiscriminately modify off-target proteins, leading to idiosyncratic toxicity. If it is too inert, it will fail to engage the target. As an Application Scientist, I approach warhead selection not as a plug-and-play exercise, but as a delicate tuning of intrinsic electrophilicity, steric geometry, and binding kinetics.

This guide provides a head-to-head mechanistic comparison of the most prominent covalent warheads—Acrylamides, Chloroacetamides, Sulfonyl Fluorides, and Nitriles/


-Cyanoacrylamides—supported by experimental workflows for validating their performance.

The Kinetic Framework of Covalency

To objectively compare warheads, we must first understand the causality of covalent inhibition. Unlike reversible drugs driven solely by equilibrium thermodynamics (


 or 

), covalent inhibitors operate via a two-step kinetic process:

kinetics E_I_free E + I (Free State) E_I_nc E·I (Non-covalent Complex) E_I_free->E_I_nc k_on E_I_nc->E_I_free k_off E_I_cov E-I (Covalent Adduct) E_I_nc->E_I_cov k_inact E_I_cov->E_I_nc k_rev (Reversible only)

Kinetic pathways of irreversible and reversible covalent inhibition.

  • Non-Covalent Recognition (

    
    ):  The inhibitor first binds reversibly to the target pocket. High affinity here ensures the warhead is positioned precisely adjacent to the nucleophilic residue.
    
  • Covalent Bond Formation (

    
    ):  The warhead reacts with the residue.
    

The gold standard metric for covalent potency is the efficiency constant,


 [1]. A superior warhead design minimizes intrinsic reactivity (to prevent off-target binding) while maximizing 

strictly after the non-covalent complex (

) is formed.

Head-to-Head Warhead Comparison

A. Acrylamides (The Industry Workhorse)
  • Mechanism: Irreversible Michael addition.

  • Target: Cysteine (thiolate).

  • Profile: Acrylamides are the most clinically validated warheads (e.g., Osimertinib, Ibrutinib). They strike an optimal balance: their intrinsic reactivity is low enough to survive systemic circulation but highly responsive when driven by the proximity effect of a strong

    
    .
    
B. Chloroacetamides (The High-Reactivity Probes)
  • Mechanism: Irreversible

    
     alkylation.
    
  • Target: Cysteine, occasionally Lysine.

  • Profile: Chloroacetamides are significantly more electrophilic than acrylamides. While excellent for generating chemical biology probes or initial hit-finding fragments, their rapid reaction with ubiquitous nucleophiles like glutathione (GSH) often precludes them from becoming systemic drugs due to toxicity risks.

C. Sulfonyl Fluorides (Context-Dependent SuFEx)
  • Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx).

  • Target: Tyrosine, Serine, Lysine, Histidine[2][3].

  • Profile: Sulfonyl fluorides are highly privileged. They are practically inert to aqueous hydrolysis and circulating thiols. They only undergo nucleophilic attack when bound in a specific protein microenvironment that stabilizes the transition state—effectively using the target protein as a catalyst for its own modification[3]. This allows targeting of residues beyond cysteine.

D. Nitriles & -Cyanoacrylamides (The Reversible Pioneers)
  • Mechanism: Reversible Pinner-like addition (Nitriles) or Reversible Michael addition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cyanoacrylamides)[4].
    
  • Target: Cysteine, Serine.

  • Profile: By adding an electron-withdrawing nitrile group to the

    
    -position of an acrylamide, the resulting thioether adduct gains a highly acidic 
    
    
    
    -proton. This acidity facilitates a rapid retro-Michael elimination, allowing the drug to detach[5]. Reversible covalent inhibitors (RCIs) provide the extended residence time of covalent drugs but mitigate permanent off-target toxicity, as off-target adducts will eventually dissociate.

Quantitative Performance Matrix

Warhead ClassPrimary Target ResidueReaction MechanismIntrinsic Reactivity (GSH

)
ReversibilityClinical / Tool Example
Acrylamide CysteineMichael AdditionModerate (Hours to Days)IrreversibleOsimertinib (EGFR)
Chloroacetamide Cysteine, Lysine

Alkylation
High (Minutes to Hours)IrreversibleCovalent screening probes
Sulfonyl Fluoride Tyr, Ser, Lys, HisSuFExVery Low (Stable in buffer)IrreversibleProbe molecules (hNE)

-Cyanoacrylamide
CysteineReversible MichaelFast equilibrationReversibleRilzabrutinib (BTK)
Nitrile Cysteine, SerineThioimidate formationLowReversibleVildagliptin (DPP-4)

Experimental Validation Protocols

To objectively evaluate a warhead's viability, we must decouple its intrinsic chemical reactivity from its protein-directed reactivity. The following self-validating protocols ensure data integrity.

Protocol 1: Intrinsic Reactivity Assessment (GSH Half-Life Assay)

Causality: Glutathione (GSH) is the most abundant intracellular thiol. Measuring the pseudo-first-order half-life (


) of a warhead against GSH predicts its propensity for off-target protein modification and hepatotoxicity[1][6].

workflow step1 1. Preparation Mix Inhibitor (10 µM) + GSH (5 mM) in PBS/ACN buffer (pH 7.4) step2 2. Incubation 37°C, sample aliquots at 1, 5, 10, 30, 60, 120 min step1->step2 step3 3. LC-MS Analysis Quench with formic acid, measure remaining parent compound step2->step3 step4 4. Data Processing Plot AUC vs Time, calculate pseudo-first-order t_1/2 step3->step4

Step-by-step workflow for evaluating intrinsic warhead reactivity via GSH assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 10 µM of the covalent inhibitor and 5 mM reduced Glutathione (GSH) in a 100 mM Potassium Phosphate buffer (pH 7.4) with 10-20% Acetonitrile to ensure solubility. Self-Validation Step: Include 10 µM of an internal standard (e.g., benzophenone or an unreactive structural analog) to normalize LC-MS ionization fluctuations[6].

  • Incubation & Sampling: Incubate the mixture at 37°C. Withdraw 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Quenching: Immediately quench the withdrawn aliquot by adding 50 µL of cold 1% formic acid in acetonitrile to halt the thiol-electrophile reaction.

  • LC-MS/MS Analysis: Inject the quenched samples into an LC-MS system operating in Multiple Reaction Monitoring (MRM) mode tracking the parent mass of the inhibitor.

  • Data Analysis: Plot the normalized Area Under the Curve (AUC) of the parent compound versus time. Fit the data to a one-phase exponential decay model to determine the pseudo-first-order half-life (

    
    ).
    Interpretation: A 
    
    
    
    minutes (typical of chloroacetamides) flags high toxicity risk. A
    
    
    hours (typical of optimized acrylamides) suggests a safe intrinsic profile.
Protocol 2: Intact Protein MS for Target Engagement & Reversibility

Causality: Biochemical assays (


) cannot confirm if inhibition is truly covalent or stoichiometric. Intact mass spectrometry directly visualizes the mass shift of the protein-inhibitor adduct, confirming 1:1 binding and identifying reversibility[1].

Step-by-Step Methodology:

  • Protein Incubation: Incubate 2 µM of recombinant wild-type target protein with 20 µM of the inhibitor (10x excess) in assay buffer for 2 hours at room temperature.

  • Mutant Control (Self-Validation): In parallel, run the exact same incubation using a mutant protein where the target nucleophile is mutated (e.g., Cys-to-Ser). Logic: If an adduct forms on the wild-type but not the mutant, the warhead is perfectly site-specific[1].

  • Intact MS Analysis: Desalt the samples using a C4 ZipTip or an online LC-TOF system. Deconvolute the raw mass spectra using software (e.g., MaxEnt1). You should observe a mass shift exactly equal to the molecular weight of the inhibitor (for addition reactions) or the inhibitor minus HF (for SuFEx sulfonyl fluorides)[3].

  • Washout Assay (Testing Reversibility): To test if an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cyanoacrylamide or nitrile is reversible, take the wild-type protein-inhibitor complex and subject it to rapid gel filtration (e.g., Zeba spin column) or extensive dialysis to remove free inhibitor. Re-analyze by intact MS at 1, 4, and 24 hours post-washout. Irreversible acrylamides will retain 100% adduct labeling; reversible warheads will show a time-dependent return to the apo-protein mass[4].
    

Conclusion: Architecting the Right Inhibitor

Selecting a warhead is an exercise in matching the chemical tool to the biological microenvironment.

  • If you are targeting a highly accessible, highly nucleophilic cysteine in a kinase hinge region, an Acrylamide provides the safest, most validated path to the clinic.

  • If you are targeting an enzyme where permanent inactivation causes intolerable toxicity, engineer an

    
    -Cyanoacrylamide  to leverage the mass-action benefits of reversible covalency.
    
  • If your target lacks a druggable cysteine but features a structurally rigid tyrosine or lysine, Sulfonyl Fluorides offer a sophisticated, context-dependent SuFEx approach that ignores off-target thiols.

By integrating rigorous non-covalent design (


) with finely tuned electrophilicity (

), scientists can engineer self-validating, highly selective therapeutics.

References

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. National Institutes of Health (PMC).[Link]

  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. National Institutes of Health (PMC).[Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. White Rose Research Online.[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (PMC).[Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (PMC).[Link]

  • New electrophiles targeting thiols in a reversible covalent manner. RSC Publishing.[Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.[Link]

Sources

The Causality of Cross-Validation: Why MS Needs Biochemical Grounding

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Guide to Cross-Validating Proteomics Data with Biochemical Assays

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and biomarker discovery: the translation of high-throughput "-omics" data into actionable, validated targets. Mass spectrometry (MS)-based proteomics is a disruptive platform that offers an exhaustive view of the proteome's complexity[1]. However, bottom-up MS measures peptide fragments rather than intact, functional proteins. To establish ground truth, we must employ orthogonal biochemical assays.

This guide provides an objective comparison of validation platforms—such as ELISA, Surface Plasmon Resonance (SPR), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET)—and details the causality behind designing self-validating cross-validation workflows.

Discovery proteomics casts a wide net, identifying thousands of proteins simultaneously, but it is inherently limited by sample complexity, matrix suppression, and the fact that it infers protein abundance from digested peptides[2].

Biochemical assays measure the intact protein, its conformational state, and its direct binding events. Relying solely on MS can lead to critical misinterpretations. For example, studies quantifying Vitamin D-binding protein revealed significant discrepancies between LC-MS/MS and monoclonal ELISA because the ELISA was sensitive to specific protein isoforms that MS quantified uniformly[3]. Cross-validation ensures that the peptide identified by MS corresponds to a functionally active and structurally accessible protein in the biological matrix.

Comparative Analysis of Validation Platforms

To validate a proteomic hit, the choice of assay depends on the biological question: Are we validating abundance (biomarkers) or interaction (drug targets/molecular glues)?

Table 1: Quantitative Comparison of Proteomics Validation Platforms

TechnologyPrimary OutputSensitivityMultiplexing / ThroughputBest Use Case
LC-MS/MS (Targeted MRM) Absolute QuantitationFemtogram to Picogram[4]High Multiplexing / Low ThroughputMultiplexed biomarker panels in complex fluids[5].
Sandwich ELISA Absolute QuantitationPicogram to Nanogram[4]Low Multiplexing / High ThroughputGold standard for clinical quantitation of single targets[6].
SPR Binding Kinetics (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Nanomolar to PicomolarLow Multiplexing / Medium ThroughputLabel-free confirmation of direct binding and kinetics.
TR-FRET Target Engagement / PPINanomolarHigh Multiplexing / High Throughput (HTS)Homogeneous screening of ternary complexes (e.g., PROTACs)[7].

Workflow 1: Biomarker Quantitation (MS to Targeted MRM/ELISA)

When discovery proteomics identifies a putative biomarker, we must validate its concentration. While ELISA is the gold standard due to its high sensitivity and large dynamic range[6], it requires two highly specific antibodies. Alternatively, Immunoprecipitation-Multiple Reaction Monitoring (IP-MRM) offers an orthogonal MS approach that correlates highly with ELISA (r = 0.67–0.97) while circumventing the need for sandwich antibody pairs[5].

G cluster_validation Orthogonal Biochemical Validation MS Discovery Proteomics (Global LC-MS/MS) Hits Hit Stratification (Bioinformatics) MS->Hits Quant Absolute Quantitation Hits->Quant Interact Target Engagement / PPI Hits->Interact ELISA Sandwich ELISA (High Sensitivity) Quant->ELISA MRM Targeted PRM/MRM (High Specificity) Quant->MRM SPR SPR (Label-Free Kinetics) Interact->SPR TRFRET TR-FRET (High-Throughput) Interact->TRFRET

Workflow integrating discovery proteomics with orthogonal biochemical validation.

Experimental Protocol: Self-Validating Sandwich ELISA for MS Hit Confirmation

A robust protocol must be self-validating to ensure that matrix effects are not skewing the data.

  • Step 1: Epitope Mapping & Antibody Selection.

    • Causality: Ensure the selected antibodies bind to regions of the protein that are not heavily modified by post-translational modifications (PTMs) identified in the MS data. A masked epitope will yield a false negative in ELISA.

  • Step 2: Standard Curve Generation.

    • Causality: Run a recombinant protein standard curve to establish the linear dynamic range (typically pg/mL to ng/mL)[4]. Include blank wells to calculate the Limit of Detection (LoD).

  • Step 3: Matrix Spike-and-Recovery.

    • Causality: Spike a known concentration of the recombinant target into the biological matrix (e.g., plasma). Recovery should be 80-120%. This internal control validates that endogenous matrix components do not sterically hinder the antigen-antibody binding event.

  • Step 4: Orthogonal Correlation Analysis.

    • Causality: Plot the absolute concentration derived from the ELISA against the normalized peptide intensity from the MS data. A strong Pearson correlation confirms the biological validity of the MS hit[5].

Workflow 2: Target Engagement & Molecular Glues (MS to SPR/TR-FRET)

In targeted protein degradation (TPD), proteomics (degradomics) identifies which proteins are downregulated by a PROTAC or molecular glue. However, to prove the mechanism of action, we must biochemically validate the formation of a ternary complex (E3 Ligase - Degrader - Target Protein)[8].

Here, we compare TR-FRET and SPR. TR-FRET utilizes a long-lived lanthanide donor (e.g., Europium) and a short-lived acceptor. The delayed emission detection rejects short-lived background fluorescence, dramatically increasing the signal-to-noise ratio for high-throughput screening[7]. Conversely, SPR is a label-free technique that measures real-time binding kinetics, serving as the ultimate orthogonal confirmation for affinities[9].

G Target Target Engagement Validation SPR Surface Plasmon Resonance (SPR) Target->SPR TRFRET TR-FRET Target->TRFRET SPR_Pro Label-Free Real-Time Kinetics (Kd, Kon, Koff) SPR->SPR_Pro TR_Pro Homogeneous Assay High-Throughput Screening TRFRET->TR_Pro SPR_Con Low/Medium Throughput Requires Immobilization SPR_Pro->SPR_Con TR_Con Requires Fluorescent Labeling Endpoint Measurement TR_Pro->TR_Con

Comparative logic tree of SPR and TR-FRET for validating protein interactions.

Experimental Protocol: Validating Ternary Complex Formation
  • Step 1: TR-FRET Ratiometric Screening.

    • Causality: Label the E3 ligase with a Lanthanide donor and the target protein with an acceptor fluorophore. Titrate the degrader molecule. The ratiometric TR-FRET signal will plot a bell-shaped curve, mapping the optimal concentration for ternary complex formation and revealing the "hook effect" typical of PROTACs[9].

  • Step 2: SPR Kinetic Validation.

    • Causality: Because TR-FRET requires covalent fluorescent labeling which might perturb native protein conformation[8], orthogonal validation via SPR is mandatory. Immobilize the E3 ligase on the SPR sensor chip.

  • Step 3: Binary and Ternary Affinity Measurement.

    • Causality: Flow the degrader (binary) and then the target protein (ternary) over the chip. SPR will yield the association (

      
      ) and dissociation (
      
      
      
      ) rates, allowing you to calculate the cooperativity (
      
      
      ) of the complex, proving that the degrader actively stabilizes the protein-protein interaction[9].

Conclusion

Proteomics provides unparalleled discovery power, but without rigorous biochemical cross-validation, data remains speculative. By strategically pairing MS with ELISA for absolute quantitation, and TR-FRET/SPR for target engagement, researchers can build self-validating data packages that confidently drive drug development forward.

References

  • ELISA versus Mass Spectrometry - SpBase URL:[4]

  • ELISA vs Mass Spectrometry: Choosing a Protein Quantitation Method - CST Blog URL:[6]

  • Comparing Mass Spectrometry, ELISA, and Olink for Proteomics - GENEWIZ Blog URL:[2]

  • Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein - PMC URL:[3]

  • Comparison of Protein Immunoprecipitation-Multiple Reaction Monitoring with ELISA for Assay of Biomarker Candidates in Plasma - ACS Publications URL:[5]

  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC URL:[1]

  • Genome-wide Cell Surface Protein Interaction Screening Service - Creative Proteomics URL:[10]

  • An Integrated Approach Combining Surface Plasmon Resonance Screening with Proteomics Enables Discovery of Natural Molecular Glue Degraders - PMC URL:[8]

  • Fluorescence Resonance Energy Transfer (FRET) Service - Creative Proteomics URL:[7]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders - Taylor & Francis URL:[9]

Sources

Safety Operating Guide

Methyl 2-[(fluorosulfonyl)methyl]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-[(fluorosulfonyl)methyl]benzoate

Introduction

Methyl 2-[(fluorosulfonyl)methyl]benzoate (CAS: 1354953-70-0) is a highly valuable electrophilic hub utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1][2]. While its unique stability-reactivity balance makes it an excellent reagent for drug development and bioconjugation, the presence of the fluorosulfonyl (-SO₂F) group poses distinct logistical and safety challenges[2]. Unlike traditional leaving groups, sulfonyl fluorides are resistant to reduction and thermodynamically stable, yet they can undergo slow hydrolysis in the presence of moisture to release corrosive hydrogen fluoride (HF) gas and sulfonic acids[3].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, quenching, and disposal of Methyl 2-[(fluorosulfonyl)methyl]benzoate.

Mechanistic Rationale: The Chemistry of Sulfonyl Fluoride Disposal

The core principle of managing sulfonyl fluoride waste lies in understanding its heterolytic cleavage[2]. Because Methyl 2-[(fluorosulfonyl)methyl]benzoate is highly hydrophobic, simply disposing of it in aqueous waste streams creates a biphasic mixture. In this state, the chemical remains unquenched and can slowly release HF gas over time, potentially pressurizing waste containers and etching glass[3].

To safely neutralize trace residues, we must actively quench the -SO₂F group. This requires a dual-action approach: an organic co-solvent (like isopropanol) to dissolve the hydrophobic compound, and a strong nucleophile (like hydroxide ions) to attack the sulfur(VI) center[4]. This base-catalyzed hydrolysis converts the hazardous sulfonyl fluoride into a benign, water-soluble sulfonate salt and sodium fluoride[4].

SuFExPathway cluster_SuFEx SuFEx Click Chemistry cluster_Quench Waste Quenching Pathway ArSO2F Methyl 2-[(fluorosulfonyl)methyl]benzoate (-SO2F) Product Sulfonylated Product (-SO2-Nu) ArSO2F->Product Base/Catalyst Sulfonate Benign Sulfonate Salt (-SO3Na) + NaF ArSO2F->Sulfonate Hydrolysis Nucleophile Nucleophile (Nu-H) (e.g., Amine, Phenol) Nucleophile->Product Hydrolysis 1M NaOH in 50% aq. Isopropanol (Quenching Solution) Hydrolysis->Sulfonate

Fig 1: Logical relationship between SuFEx reactivity and the base-catalyzed waste quenching pathway.

Quantitative Data: Decontamination Reagents

Selecting the correct decontamination agent is critical for self-validating safety. The table below summarizes the efficacy of various quenching solutions based on the physicochemical properties of sulfonyl fluorides.

Decontamination AgentCompositionTarget ApplicationEfficacy & Mechanistic Notes
SuFEx Quenching Solution 1M NaOH in 50% (v/v) aq. IsopropanolGlassware soaking, reaction vessel decontaminationOptimal. Isopropanol ensures solubility of the hydrophobic sulfonyl fluoride, allowing complete base-catalyzed hydrolysis[4].
Sodium Carbonate Solution 5% (w/v) Na₂CO₃ in WaterMinor benchtop spills, skin flushingModerate. Safe for immediate spill neutralization, but the biphasic nature slows the quenching kinetics[5].
Pure Aqueous NaOH 1M - 2M NaOH in WaterNot RecommendedPoor. Lack of organic co-solvent leads to biphasic separation; unquenched chemical remains active.

Operational Disposal Plans & Step-by-Step Methodologies

Protocol 1: Preparation of the Universal SuFEx Quenching Solution

This solution is the gold standard for neutralizing electrophilic P-F and S-F bonds on laboratory equipment[4].

  • Aqueous Base Preparation: Add 750 mL of deionized (DI) water to a 2000 mL Erlenmeyer flask equipped with a large magnetic stir bar[4].

  • Exothermic Dissolution: Slowly add 60.0 g (1.50 mol) of Sodium Hydroxide (NaOH) pellets to the water while stirring continuously[4]. Caution: This dissolution is highly exothermic. Allow the solution to cool to room temperature.

  • Co-solvent Addition: Once the solution is cool and completely clear, add 750 mL of Isopropanol to achieve a 50% (v/v) mixture[4].

  • Deployment: Transfer the solution to a clearly labeled, secondary-contained plastic wash bottle (for surface decontamination) and a large high-density polyethylene (HDPE) soaking bath (for glassware)[4].

Protocol 2: Decontamination of Glassware and Consumables

Trace residues of Methyl 2-[(fluorosulfonyl)methyl]benzoate must be quenched before glassware is washed or disposed of to prevent accidental HF exposure to personnel[3].

  • Submersion: Submerge all spatulas, reaction vials, syringes, and glassware that contacted the chemical into the SuFEx Quenching Bath[4].

  • Hydrolysis Period: Allow the items to soak for a minimum of 24 hours[4]. This duration guarantees the complete heterolytic cleavage of the -SO₂F group.

  • Rinsing & Disposal: Remove the items, rinse thoroughly with DI water, and route the quenching bath washings to your institution's aqueous basic hazardous waste stream[4].

Protocol 3: Bulk Waste Disposal

CRITICAL WARNING: Do not attempt to quench bulk quantities (>1 g) of Methyl 2-[(fluorosulfonyl)methyl]benzoate in the laboratory. The hydrolysis reaction is exothermic and bulk quenching can rapidly generate dangerous volumes of HF gas[3].

  • Collection: Collect the unadulterated solid waste in its original container or a compatible, sealable secondary container. Non-glass containers (e.g., PTFE or HDPE) are strictly preferred if any moisture contamination is suspected, as HF will etch glass[3].

  • Segregation: Do not mix this waste with incompatible chemicals such as strong oxidizers, acids, or aqueous solutions[3].

  • Labeling: Affix a hazardous waste tag immediately. Label the container clearly as: "HAZARDOUS CHEMICAL WASTE: Methyl 2-[(fluorosulfonyl)methyl]benzoate (Reactive Sulfonyl Fluoride) - DO NOT MIX WITH AQUEOUS WASTE"[5].

  • EHS Transfer: Store the sealed container in a cool, dry, well-ventilated designated waste cabinet until pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3].

SpillResponse Start Spill Detected: Methyl 2-[(fluorosulfonyl)methyl]benzoate Assess Assess Spill Volume & Risk Start->Assess Small Small Spill (< 50 g) Inside Fume Hood Assess->Small Large Large Spill (> 50 g) or Outside Hood Assess->Large Quench Apply 5% Na2CO3 or SuFEx Quenching Solution Small->Quench Evacuate Evacuate Area Immediately Secure Doors Large->Evacuate Absorb Absorb with Inert Material (e.g., Sand/Vermiculite) Quench->Absorb Dispose Double-bag & Label as Hazardous Waste Absorb->Dispose CallEHS Contact EHS / HazMat Emergency Response Evacuate->CallEHS

Fig 2: Step-by-step operational workflow for sulfonyl fluoride spill response and containment.

References

  • National Institutes of Health (NIH). "Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry." PMC, 2024. [Link]

  • Louisiana State University Health Sciences Center (LSUHSC). "Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF)." LSUHSC. [Link]

  • Purdue University Radiological and Environmental Management. "Waste Disposal Procedures for PMSF." Purdue University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.